2-Bromoanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDQSWDEWGSAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060367 | |
| Record name | Benzene, 1-bromo-2-methoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Bromoanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21378 | |
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Vapor Pressure |
0.28 [mmHg] | |
| Record name | 2-Bromoanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
578-57-4 | |
| Record name | 2-Bromoanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromoanisole | |
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| Record name | 2-Bromoanisole | |
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| Record name | Benzene, 1-bromo-2-methoxy- | |
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| Record name | Benzene, 1-bromo-2-methoxy- | |
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| Record name | 2-bromoanisole | |
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| Record name | 2-Bromoanisole | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoanisole: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoanisole, also known as 1-bromo-2-methoxybenzene, is a versatile organobromine compound widely utilized as a key intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a methoxy (B1213986) group and a bromine atom on the benzene (B151609) ring, make it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, spectroscopic data, and significant synthetic applications of this compound, complete with detailed experimental protocols for key reactions.
Chemical Structure and Identification
This compound is an aromatic compound with a methoxy group and a bromine atom substituted at the ortho positions of a benzene ring.
SMILES: COc1ccccc1Br
InChI: 1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Bromo-2-methoxybenzene |
| Synonyms | o-Bromoanisole, 2-Bromomethoxybenzene, 1-Methoxy-2-bromobenzene |
| CAS Number | 578-57-4[1][2] |
| Molecular Formula | C₇H₇BrO[1][3] |
| Molecular Weight | 187.03 g/mol [1][4] |
| EINECS Number | 209-425-8[1] |
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[1][5]
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Melting Point | 2 °C (lit.)[1][5][6][7][8] |
| Boiling Point | 223 °C (lit.)[1][5][6][7][8] |
| Density | 1.502 g/mL at 25 °C (lit.)[1][5][6][7][8] |
| Refractive Index (n20/D) | 1.573 (lit.)[1][5][6][7][8] |
| Flash Point | 98 °C (208.4 °F) - closed cup[6][8] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; limited solubility in water.[1][2][5] |
| Vapor Pressure | 0.28 mmHg[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Description |
| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[9] |
| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance.[10] |
| Infrared (IR) Spectroscopy | IR spectra are available and can be used to identify functional groups.[9] |
| Mass Spectrometry (MS) | Mass spectra are available, providing information on the molecular weight and fragmentation pattern.[9] |
Note: Detailed spectral interpretation requires access to the raw spectral data, which can be found in various chemical databases.
Reactivity and Synthetic Applications
This compound is a valuable building block in organic synthesis, primarily due to its ability to participate in a variety of cross-coupling reactions. It is a standard coupling partner in metal-catalyzed reactions.[3]
Caption: Major reaction pathways involving this compound.
Grignard Reagent Formation
This compound readily forms a Grignard reagent, 2-methoxyphenylmagnesium bromide, which is a potent nucleophile for the formation of carbon-carbon bonds.
Experimental Protocol: Formation of 2-methoxyphenylmagnesium bromide
-
Apparatus: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place the magnesium turnings and iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small portion of a solution of this compound in anhydrous ether to the magnesium.
-
The reaction is initiated by gentle warming or the addition of an initiator if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[5]
-
The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.
-
Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a powerful method for the synthesis of biaryl compounds.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Apparatus: A round-bottom flask or Schlenk tube, magnetic stirrer, and reflux condenser, all under an inert atmosphere.
-
Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or another suitable palladium catalyst
-
A suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent system (e.g., toluene (B28343), 1,4-dioxane, or a mixture of ethanol and water)
-
-
Procedure:
-
To the reaction vessel, add this compound, phenylboronic acid, the base, and the palladium catalyst.
-
Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[3][6]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of a wide range of aryl amines.[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Apparatus: An oven-dried Schlenk tube or sealed reaction vessel under an inert atmosphere.
-
Reagents:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP)
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4 equivalents)
-
Anhydrous solvent such as toluene or dioxane
-
-
Procedure:
-
In the reaction vessel, combine the palladium catalyst, ligand, and base.
-
Add the this compound, aniline, and solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Caption: A generalized experimental workflow for cross-coupling reactions.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol.[4]
Experimental Protocol: Ullmann Condensation of this compound with Phenol
-
Apparatus: A round-bottom flask with a reflux condenser, under an inert atmosphere.
-
Reagents:
-
This compound (1.0 equivalent)
-
Phenol (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.1-0.2 equivalents)
-
A suitable ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (0.2 equivalents)
-
A base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene
-
-
Procedure:
-
To the flask, add the CuI, ligand, and base.
-
Add the this compound, phenol, and solvent.
-
Heat the mixture to a high temperature (typically 100-150 °C) with vigorous stirring.[12]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting diaryl ether by column chromatography or recrystallization.
-
Safety and Handling
This compound is considered hazardous.[13] It can cause skin and serious eye irritation.[13] It is also harmful to aquatic life with long-lasting effects.[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid ingestion and inhalation.[13]
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[1][5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[15]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions makes it an essential building block for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and chemical industries. This guide serves as a comprehensive resource to aid scientists in leveraging the full synthetic potential of this compound.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CN104761439A - Preparation method of o-anisaldehyde - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
2-Bromoanisole CAS number 578-57-4
An In-depth Technical Guide to 2-Bromoanisole (CAS 578-57-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 578-57-4, is an organobromine compound classified as a brominated aromatic ether.[1] Structurally, it consists of a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring, with a bromine atom substituted at the adjacent (ortho) position.[1] This colorless to pale yellow liquid is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, fragrances, and other fine chemicals.[1][2] Its reactivity, influenced by both the bromine and methoxy groups, makes it a standard coupling partner in numerous metal-catalyzed reactions and a valuable precursor for more complex molecules.[1][3]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 578-57-4 | [3] |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.036 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Melting Point | 2.5 °C (36.5 °F; 275.6 K) | [3] |
| Boiling Point | 216 - 223 °C (421 - 433 °F; 489 - 496 K) | [3][4] |
| Density | 1.502 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.573 | [5] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[4][5] | [4][5] |
| Vapor Pressure | 0.288 mm Hg | [6] |
| Flash Point | 96 °C | [4] |
Synthesis Protocols
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Protocol 1: Etherification of 2-Bromophenol (B46759)
This method involves the methylation of 2-bromophenol and is widely used due to the high efficiency of the etherifying agent, dimethyl sulfate (B86663).[4][7] A similar laboratory-scale preparation uses iodomethane (B122720).[7]
Methodology:
-
Cool a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) to 0 °C under a nitrogen atmosphere.[7]
-
Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF to the NaH suspension over 1 hour.[7]
-
Stir the resulting mixture for 10 minutes at 0 °C.[7]
-
Add iodomethane (3.2 equivalents) to the mixture.[7]
-
Heat the reaction to reflux and maintain for 19 hours.[7]
-
After cooling to room temperature, quench the reaction by adding water.[7]
-
Extract the aqueous layer three times with n-pentane.[7]
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[7]
-
Concentrate the filtrate via rotary evaporation to yield the this compound product.[7]
Protocol 2: Synthesis from Phenol (B47542)
This two-step process begins with the synthesis of o-bromophenol from phenol, followed by etherification.
Step 1: Synthesis of o-Bromophenol
-
Direct Bromination of Phenol : Phenol is directly reacted with bromine, which produces a mixture of o-bromophenol, p-bromophenol, and dibromophenol. The desired ortho isomer must then be separated from the mixture.[4]
-
Diazotization of o-Aminophenol : o-Aminophenol is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) bromide solution to yield o-bromophenol.[4]
-
Sulfonation-Bromination Method : To favor ortho-substitution, the para position of phenol is first blocked with a sulfonic acid group. Subsequent bromination occurs at the ortho position. The sulfonic acid group can then be removed.[4]
Step 2: Etherification of o-Bromophenol The o-bromophenol obtained from any of the above methods is then etherified, typically using dimethyl sulfate, to produce this compound.[4]
References
- 1. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 578-57-4 [chemicalbook.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-Bromoanisole (CAS No: 578-57-4), a versatile organobromide compound. As an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, a thorough understanding of its physical characteristics is essential for its effective application in research and development.
Quantitative Data Summary
The physical properties of this compound have been determined and reported across various sources. The following table summarizes the key quantitative data for its melting and boiling points.
| Physical Property | Value (°C) | Value (°F) | Value (K) | Source(s) |
| Melting Point | 2.5 | 36.5 | 275.6 | [1] |
| 2 | 35.6 | 275.15 | [2][3][4] | |
| Boiling Point | 223 | 433.4 | 496.15 | [2][3] |
| 216 | 420.8 | 489.15 | [1] | |
| 211 | 411.8 | 484.15 | [4] | |
| 210 - 211 | 410 - 411.8 | 483.15 - 484.15 | ||
| 210 | 410 | 483.15 | [5] |
Experimental Protocols
The determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies used to obtain these values.
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range. The presence of impurities typically causes a depression and broadening of the melting point range.[6][7][8]
Apparatus:
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[7]
-
Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[10]
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed into the heating block of a melting point apparatus or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[6][8]
-
Heating and Observation:
-
The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of this compound.[7]
-
The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[6]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7]
-
The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[7]
-
-
Data Recording: The observed temperature range constitutes the melting point of the sample. For high accuracy, the determination is typically repeated at least twice, and the results are averaged.[6]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] Similar to the melting point, the boiling point is a key indicator of a substance's purity.
Apparatus:
-
Thiele tube or a small test tube with a heating bath (e.g., oil bath)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[13]
-
Apparatus Assembly:
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[11]
-
The test tube is securely attached to a thermometer.
-
The entire assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the liquid level in the bath is above the sample level in the test tube.[14]
-
-
Heating and Observation:
-
The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14]
-
Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.[11][14]
-
At this point, the heating is discontinued, and the bath is allowed to cool slowly.
-
-
Data Recording: The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][14] This is the point where the external pressure equals the vapor pressure of the liquid.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 578-57-4 [chemicalbook.com]
- 4. manavchem.com [manavchem.com]
- 5. This compound [stenutz.eu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. ursinus.edu [ursinus.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. uomus.edu.iq [uomus.edu.iq]
Navigating the Solubility of 2-Bromoanisole in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its application in synthesis, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromoanisole in various organic solvents, based on currently available data. While specific quantitative solubility data is not widely reported in public literature, this document consolidates qualitative information and outlines the experimental procedures for its determination.
Qualitative Solubility of this compound
This compound (C₇H₇BrO) is a colorless to pale yellow liquid that is generally considered to have limited solubility in water but is soluble in a range of common organic solvents.[1][2] The presence of the polar ether group and the relatively nonpolar brominated benzene (B151609) ring gives it a balanced character, allowing it to interact favorably with various solvent classes. The following table summarizes the qualitative solubility of this compound in several organic solvents as reported in the literature.
| Solvent Class | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[3][4][5] |
| Methanol | Good solubility[2] | |
| Ethers | Diethyl Ether | Soluble[3][4][5] |
| Aromatic Hydrocarbons | Toluene | Good solubility[2] |
| Benzene | Good solubility[2] | |
| Aqueous | Water | Limited solubility/immiscible[1][2] |
Intermolecular Interactions and Solubility Principles
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the similarity of intermolecular forces between the solute and the solvent.
Figure 1. Intermolecular forces governing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental procedure for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of identifying the point at which a saturated solution is formed.
Objective: To determine the qualitative (miscible/immiscible) and, if desired, quantitative solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solute)
-
A range of organic solvents (e.g., ethanol, methanol, diethyl ether, toluene, acetone, dichloromethane)
-
Glass test tubes or vials with closures
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination.
-
Initial Miscibility Test:
-
To a test tube, add a known volume of the organic solvent (e.g., 1 mL).
-
Add an equal volume of this compound to the same test tube.
-
Securely cap the test tube and vortex or shake vigorously for 30-60 seconds.
-
Allow the mixture to stand and observe. If a single, clear phase is present, the two liquids are miscible. If two distinct layers form, they are immiscible.
-
-
Qualitative Solubility Assessment (for immiscible or partially soluble systems):
-
To a test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured volume of this compound (e.g., 0.1 mL).
-
Vortex or stir the mixture thoroughly.
-
Observe for complete dissolution. If the this compound dissolves completely, continue adding small, known volumes and mixing until a separate phase (undissolved this compound) persists.
-
-
Quantitative Solubility Determination (Gravimetric Method - if a solid at the test temperature, or for creating a saturated solution for analysis):
-
Prepare a series of vials each containing a known mass or volume of the solvent.
-
Add incrementally increasing, precisely weighed amounts of this compound to each vial.
-
Agitate the vials at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the vials to identify the lowest concentration at which a separate phase of undissolved this compound is present. The highest concentration that results in a single phase represents the solubility.
-
For more precise measurements, the saturated solution can be carefully separated from any undissolved solute, and its concentration can be determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The following diagram illustrates the general workflow for determining the solubility of a liquid analyte in a solvent.
Figure 2. Experimental workflow for solubility determination.
References
Synthesis of 2-Bromoanisole from 2-Bromophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-bromoanisole from 2-bromophenol (B46759), a key transformation in the production of various pharmaceutical intermediates and fine chemicals. The document details the prevalent synthetic methodologies, including the Williamson ether synthesis and phase-transfer catalysis, offering detailed experimental protocols and a comparative analysis of reaction conditions.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions and as a precursor for more complex molecules in the pharmaceutical and agrochemical industries. The most direct and common route to its synthesis is the methylation of the hydroxyl group of 2-bromophenol. This guide will focus on the practical execution of this conversion, providing researchers with the necessary information to select and perform the optimal synthetic strategy.
Synthetic Methodologies
The conversion of 2-bromophenol to this compound is typically achieved via nucleophilic substitution, where the phenoxide ion of 2-bromophenol acts as a nucleophile, attacking a methylating agent. The two primary methods employed for this transformation are the classical Williamson ether synthesis and methylation under phase-transfer catalysis conditions.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and reliable method for preparing ethers.[1] The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[1] In the case of this compound synthesis, 2-bromophenol is first treated with a base to form the 2-bromophenoxide ion, which is then methylated.
Reaction Mechanism:
The synthesis proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-bromophenol to form the 2-bromophenoxide anion.
-
Nucleophilic Attack: The newly formed 2-bromophenoxide acts as a nucleophile and attacks the methylating agent (e.g., iodomethane (B122720) or dimethyl sulfate) in an SN2 reaction, displacing the leaving group and forming the ether linkage.
Caption: Reaction mechanism of the Williamson ether synthesis for this compound.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[2] In the methylation of 2-bromophenol, the phenoxide can be generated in an aqueous phase (using a base like NaOH or KOH) and transferred to an organic phase containing the methylating agent, facilitated by a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB).[2][3] This method often allows for milder reaction conditions and avoids the need for strong, anhydrous bases like sodium hydride.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis using Sodium Hydride and Iodomethane
This protocol is a common laboratory-scale method for the synthesis of this compound.
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Iodomethane (1.2-1.5 equivalents) is then added dropwise to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours or heated to reflux to reduce the reaction time.
-
After completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate and Dimethyl Sulfate
This method uses a weaker base and a different methylating agent, often employed for larger-scale syntheses.
Procedure:
-
A mixture of 2-bromophenol (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) is prepared in a round-bottom flask.
-
Dimethyl sulfate (1.1-1.3 equivalents) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours, with the progress monitored by TLC.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a water wash.
-
The organic layer is dried over a drying agent, filtered, and the solvent is evaporated.
-
The resulting crude this compound is purified by vacuum distillation.
Protocol 3: Methylation using Phase-Transfer Catalysis
This protocol offers an alternative approach using a phase-transfer catalyst.
Procedure:
-
A mixture of 2-bromophenol (1.0 equivalent), an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide (e.g., 50% w/v), and an organic solvent (e.g., toluene (B28343) or dichloromethane) is prepared.
-
A catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents), is added to the mixture.
-
The methylating agent, such as dimethyl sulfate or iodomethane (1.1-1.5 equivalents), is added, and the biphasic mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, then dried over a suitable drying agent.
-
After filtration and solvent removal, the crude product is purified by distillation or chromatography.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the key parameters for the different synthetic protocols for producing this compound from 2-bromophenol.
| Parameter | Protocol 1 (NaH/CH₃I) | Protocol 2 (K₂CO₃/Me₂SO₄) | Protocol 3 (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium/Potassium Hydroxide |
| Methylating Agent | Iodomethane (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Iodomethane or Dimethyl Sulfate |
| Solvent | Anhydrous THF | Acetone or Acetonitrile | Toluene or Dichloromethane & Water |
| Catalyst | None | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature (°C) | 0 to reflux | Reflux | Room Temperature to 60 °C |
| Reaction Time (h) | 12 - 24 | 4 - 8 | 2 - 12 |
| Typical Yield | High | Good to High | Good to High |
| Key Considerations | Requires anhydrous conditions and careful handling of NaH. | Dimethyl sulfate is toxic and should be handled with care. | Requires vigorous stirring for efficient phase mixing. |
Mandatory Visualization: Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-bromophenol can be effectively achieved through several reliable methods. The choice of protocol depends on factors such as the scale of the reaction, available reagents, and safety considerations. The Williamson ether synthesis using sodium hydride and iodomethane offers high yields but requires stringent anhydrous conditions. The use of potassium carbonate and dimethyl sulfate is a practical alternative, particularly for larger scales. Phase-transfer catalysis presents a milder and often more convenient option. By following the detailed protocols and considering the comparative data presented in this guide, researchers can successfully synthesize this compound for their specific applications in drug development and chemical research.
References
A Spectroscopic Guide to 2-Bromoanisole: Unveiling Molecular Structure
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromoanisole (1-bromo-2-methoxybenzene), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document presents in-depth ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of spectroscopic principles.
Spectroscopic Data Summary
The following sections provide a detailed analysis of the spectroscopic data obtained for this compound. The data is presented in a clear, tabular format to facilitate easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy reveals the electronic environment of the hydrogen atoms within the this compound molecule. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows four distinct signals in the aromatic region and one signal for the methoxy (B1213986) group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.52 - 7.53 | dd | 7.9 - 8.0, 1.6 | 1H | H-6 |
| 7.24 - 7.26 | m (ddd) | 7.4 - 9.0, 1.6, 0.7 | 1H | H-4 |
| 6.90 | dd | 8.2, 1.0 | 1H | H-3 |
| 6.80 - 6.85 | m (td) | 7.7, 1.4 | 1H | H-5 |
| 3.85 | s | - | 3H | -OCH₃ |
Data compiled from spectra recorded at 400 MHz and 500 MHz in CDCl₃.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The proton-decoupled spectrum of this compound in CDCl₃ displays six distinct signals, corresponding to the seven carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| 155.9 | C-1 (C-O) |
| 133.4 | C-6 |
| 128.5 - 128.6 | C-4 |
| 121.8 | C-5 |
| 112.0 - 112.1 | C-3 |
| 111.7 - 111.8 | C-2 (C-Br) |
| 56.2 | -OCH₃ |
Data compiled from spectra recorded at 100 MHz and 126 MHz in CDCl₃.[1][2][3][4]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. As a liquid, the spectrum can be obtained from a neat sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3060 - 3000 | Medium | Aromatic C-H Stretch |
| ~2960 - 2840 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1580, 1470 | Strong | Aromatic C=C Bending |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~1025 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~750 | Strong | C-H Out-of-plane Bending (Ortho-disubstituted) |
| ~650 | Medium-Weak | C-Br Stretch |
Characteristic absorption regions for substituted anisoles and bromoarenes.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals its molecular weight and provides information on its fragmentation pattern. The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
| m/z | Relative Intensity | Proposed Fragment |
| 188 | ~98% | [M+2]⁺ (Molecular ion with ⁸¹Br) |
| 186 | ~99% | [M]⁺ (Molecular ion with ⁷⁹Br) |
| 145 | ~43% | [M-CH₂O-H]⁺ (with ⁸¹Br) |
| 143 | ~43% | [M-CH₂O-H]⁺ (with ⁷⁹Br) |
| 63 | ~33% | [C₅H₃]⁺ |
Data obtained from Electron Ionization (EI) at 70 eV.[5]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup : The analysis is performed on a 400 or 500 MHz NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent, and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. The spectral width is set from approximately -2 to 12 ppm.
-
¹³C NMR Acquisition : A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used, with a spectral width of 0 to 200 ppm.
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, a neat spectrum is obtained.[6] One to two drops of the pure liquid are placed on the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7][8]
-
Instrument Setup : An FTIR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Data Acquisition : The prepared salt plate assembly is placed in the sample holder in the path of the IR beam. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount in a volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the µg/mL range.
-
Instrument Setup : An electron ionization (EI) mass spectrometer is used. The ionization energy is typically set to 70 eV. The instrument is calibrated using a standard reference compound.
-
Data Acquisition : The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS). The instrument scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.
-
Data Processing : The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Visualizing Spectroscopic Principles
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed MS fragmentation pathway for this compound under EI.
Caption: Correlation of ¹H NMR signals with the molecular structure.
References
- 1. Mass spectrometric study on the fragmentation of anisole [inis.iaea.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. asdlib.org [asdlib.org]
- 5. This compound(578-57-4) IR Spectrum [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Comprehensive Technical Guide to 2-Bromoanisole: Safety, Handling, and Emergency Protocols
This guide provides an in-depth overview of 2-Bromoanisole (CAS No. 578-57-4), intended for researchers, scientists, and professionals in drug development. It consolidates critical safety data, handling procedures, and emergency responses to ensure safe laboratory practices.
Section 1: Chemical Identification
This compound, also known as 1-Bromo-2-methoxybenzene, is a colorless to pale yellow liquid organobromide.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals.[2]
| Identifier | Value |
| IUPAC Name | 1-bromo-2-methoxybenzene[3] |
| Synonyms | o-Bromoanisole, 2-Bromophenyl methyl ether, 1-Bromo-2-methoxybenzene[2][4][5] |
| CAS Number | 578-57-4[4][5] |
| Chemical Formula | C₇H₇BrO[1][4] |
| Molecular Weight | 187.04 g/mol [1][6] |
| InChI Key | HTDQSWDEWGSAMN-UHFFFAOYSA-N |
| SMILES | COc1ccccc1Br |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][7] The primary hazards are associated with irritation and environmental toxicity.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life[4] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |
GHS Label Elements:
Section 3: Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its safe handling and storage.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][2][7] |
| Odor | Characteristic aromatic odor[2] |
| Melting Point | 2 - 3 °C (35.6 - 37.4 °F)[4] |
| Boiling Point | 220 - 223 °C (428 - 433.4 °F)[4] |
| Flash Point | 96 °C (204.8 °F) - Closed Cup[4][5] |
| Density | 1.502 g/mL at 25 °C[7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether[2][6][8] |
| Vapor Pressure | 0.28 mmHg[3] |
| Refractive Index | n20/D 1.573 |
Section 4: Toxicological Data
Toxicological data indicates that this compound is harmful if swallowed and is a notable irritant.[7] The toxicological properties have not been fully investigated.[5][6]
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Mouse | Oral | 246 mg/kg[7] |
| LD50 | Mouse | Intraperitoneal | 1544 mg/kg[7] |
| LC50 | Mouse | Inhalation | 20 mg/m³[3] |
-
Acute Effects: Accidental ingestion may be harmful.[7] Inhalation of vapors or mists may cause respiratory discomfort and damage to health.[7] Direct eye contact can cause serious irritation, while skin contact leads to irritation.[4][5][7]
-
Chronic Effects: There is limited evidence that repeated or long-term exposure may produce cumulative health effects.[7] Some animal studies suggest potential developmental toxicity.[7]
Note on Experimental Protocols: The data presented in this guide is sourced from standardized Safety Data Sheets. These documents report findings from established regulatory testing methods (e.g., OECD Guidelines for the Testing of Chemicals) rather than detailing specific, novel experimental research protocols. For detailed methodologies, users should refer to the relevant standardized guidelines.
Section 5: Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Avoid all personal contact, including the inhalation of fumes, mists, or vapors.[4][7][9]
-
Wash face, hands, and any exposed skin thoroughly after handling.[4][5]
Storage:
-
Keep containers securely sealed and protected from physical damage.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for larger quantities.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., PVC, Neoprene).[4][7] Glove selection depends on the frequency and duration of contact.[7]
-
Skin and Body Protection: Wear suitable protective clothing, such as overalls or a lab coat, to prevent skin exposure.[4][6][7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type A).[4][6][7]
Section 6: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][6] Seek medical attention if symptoms persist.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4][6]
Firefighting Measures:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or a water spray.[4]
-
Specific Hazards: The product is combustible.[7] Heating under confinement may create a risk of explosion.[4] Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen bromide.[4][7]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]
Accidental Release Measures:
-
Minor Spills: Remove all ignition sources.[7] Absorb the spill with inert material (e.g., sand, earth, vermiculite), and place it in a suitable, labeled container for disposal.[5][9]
-
Major Spills: Evacuate the area and move upwind.[7][9] Alert emergency services.[7] Prevent the spillage from entering drains or waterways.[5][9] Contain the spill and clean it up using appropriate protective equipment.[9]
Section 7: Ecotoxicity
This compound is classified as harmful to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[4][5][7] Release into the environment should be avoided.[4][7]
Section 8: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound(578-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2-Bromoanisole (1-Bromo-2-methoxybenzene) and its Synonymous Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoanisole, a key chemical intermediate in the fields of pharmaceutical synthesis, agrochemicals, and materials science. This document details its various synonyms, key chemical identifiers, and provides a selection of detailed experimental protocols for its application in significant organic reactions.
Chemical Identity and Synonyms
This compound, systematically named 1-Bromo-2-methoxybenzene, is an organobromine compound with a methoxy (B1213986) group ortho to a bromine atom on a benzene (B151609) ring.[1] Its utility as a versatile synthetic building block has led to its reference under numerous synonyms across chemical literature and commercial catalogs. A comprehensive list of these synonyms and key identifiers is provided in Table 1 for clarity and cross-referencing.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
| Systematic Name | 1-Bromo-2-methoxybenzene | IUPAC[2] |
| Common Name | This compound | |
| CAS Number | 578-57-4 | [1][2] |
| EC Number | 209-425-8 | [2] |
| PubChem CID | 11358 | [2] |
| Molecular Formula | C₇H₇BrO | [1] |
| Molecular Weight | 187.03 g/mol | [2] |
| InChI | InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | [1] |
| InChIKey | HTDQSWDEWGSAMN-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC=C1Br | [1] |
| Synonym | o-Bromoanisole | [2] |
| Synonym | Benzene, 1-bromo-2-methoxy- | [2] |
| Synonym | 2-Methoxybromobenzene | [2] |
| Synonym | o-Anisyl bromide | [2] |
| Synonym | 2-Methoxyphenyl bromide | [2] |
| Synonym | Anisole, o-bromo- | [2] |
| Synonym | o-Methoxybromobenzene | [2] |
| Synonym | 2-Bromo-1-methoxybenzene | [2] |
| Synonym | o-Methoxyphenyl bromide | [2] |
| Synonym | o-Bromophenyl methyl ether | [2] |
| Synonym | NSC 6977 | [2] |
Role in Synthetic Chemistry
This compound is a valuable intermediate primarily utilized in the synthesis of more complex molecules.[1][3][4] Its bromine and methoxy functional groups allow for a variety of chemical transformations, making it a staple in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][4] The bromine atom can participate in numerous cross-coupling reactions, while the methoxy group influences the reactivity of the aromatic ring.
While this compound is not typically a direct modulator of signaling pathways, it serves as a critical building block for the synthesis of biologically active compounds that may target various cellular pathways. Its application in drug discovery is centered on its role in constructing novel molecular scaffolds.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound. These protocols are generalized and may require optimization based on specific substrates and laboratory conditions.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is a fundamental transformation that opens avenues for the creation of new carbon-carbon bonds.
Protocol:
-
Preparation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Initiation: Add a small crystal of iodine to the magnesium to activate its surface.
-
Reagent Addition: Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) and add it to the dropping funnel. Add a small portion of the this compound solution to the magnesium.
-
Reaction Progression: The reaction is initiated by gentle heating. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent, 2-methoxyphenylmagnesium bromide, is a grayish solution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.
Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]
Protocol:
-
Reaction Setup: To a reaction vessel, add this compound, an alkene, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the mixture under an inert atmosphere to the reaction temperature (typically 100-140 °C) until completion.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the precipitated palladium black and inorganic salts. The filtrate is then subjected to an appropriate work-up and purification procedure, usually column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, an amine, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary time to achieve full conversion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the product by chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines.[8]
Protocol:
-
Reaction Setup: Combine this compound, an alcohol or amine, a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a ligand (e.g., phenanthroline or an amino acid), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a high-boiling polar solvent like DMF, NMP, or pyridine.
-
Reaction: Heat the mixture to a high temperature (often >150 °C) for several hours to days.
-
Work-up and Purification: After completion, cool the mixture and perform an extractive work-up. The crude product is then purified by distillation or chromatography.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential information on the nomenclature and application of this compound. The detailed protocols offer a starting point for the practical application of this versatile chemical intermediate.
References
- 1. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Commercial Availability and Applications of 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoanisole (CAS 578-57-4), a key building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document details its commercial availability from various suppliers, typical product specifications, and established experimental protocols for its use in common synthetic transformations.
Introduction to this compound
This compound, also known as 1-bromo-2-methoxybenzene, is a colorless to pale yellow liquid.[1] Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile reagent for various cross-coupling reactions and as a precursor in the synthesis of more complex molecules.[2][3] It is widely utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][4][5]
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. Key suppliers include major global distributors and specialized manufacturers.
Supplier Landscape
The following diagram illustrates the general landscape of this compound suppliers, from large multinational corporations to more specialized manufacturers.
Caption: Supplier landscape for this compound.
Table 1: Comparison of this compound Suppliers and Product Specifications
| Supplier | Purity | Available Quantities | Price (USD) - 100g | Notes |
| Sigma-Aldrich (Merck) | 97%[6] | 25g, 100g, 500g | ~$51.10 (for 25g) | Extensive documentation and peer-reviewed paper references available.[7] |
| Thermo Fisher Scientific | 98%[7][8] | 25g, 100g[8] | $114.65[8] | Also available through the former Alfa Aesar brand.[9] |
| Spectrum Chemical | ~99.0% | 5g, 25g, 100g | $237.84 | Provides health and flammability ratings. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g, 100g, 500g | ~$78.00 (P212121 Store)[10] | Offers prompt shipment from warehouses. |
| Chem-Impex | ≥ 99% (GC)[2] | Inquire for details | Inquire for details | Highlighted as a versatile building block for pharmaceuticals and agrochemicals.[2] |
| Santa Cruz Biotechnology | ≥98%[11] | Inquire for details | Inquire for details | Classified as a Dangerous Good for transport.[11] |
| AccuStandard | Certified Reference Material (50 µg/mL in Methanol) | 1 mL | $45.00 (for 1mL) | Primarily for analytical and reference purposes.[12] |
| Maksons Fine Chem Pvt. Ltd. | 99.0 % Min.[13] | Bulk quantities | Inquire for details | Manufacturer and exporter based in India.[4][13] |
| Ningbo Inno Pharmchem Co., Ltd. | High Purity | Bulk quantities | Inquire for details | Leading manufacturer in China with a proprietary synthetic route.[5] |
Note: Prices are subject to change and may vary based on current market conditions and promotions. It is recommended to check with the suppliers for the latest pricing.
Physicochemical Properties and Analytical Data
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 578-57-4[6][8] |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.04 g/mol [2][10] |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | 2 °C (lit.)[6] |
| Boiling Point | 223 °C (lit.)[6] |
| Density | 1.502 g/mL at 25 °C (lit.)[6] |
| Refractive Index | n20/D 1.573 (lit.)[6] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; insoluble in water.[1][14] |
Analytical Data
Suppliers typically provide a Certificate of Analysis (CoA) with each batch, confirming the purity and identity of the compound. Common analytical techniques used for quality control include:
-
Gas Chromatography (GC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Key Synthetic Applications and Experimental Protocols
This compound is a valuable precursor in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to synthesize substituted biaryl compounds.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene (B28343) and water (4 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the facile preparation of aryl amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired primary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired N-aryl amine.
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide, which is a powerful nucleophile for the formation of new carbon-carbon bonds.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 mmol). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with an Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of an aldehyde (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF (2 mL).
-
Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
Synthesis of (2-Methoxyphenyl)acetone
This compound is a precursor for the synthesis of (2-methoxyphenyl)acetone, a valuable intermediate in pharmaceutical synthesis. While a direct, one-pot synthesis from this compound is less common, a multi-step synthesis can be envisioned, for instance, via a Grignard reaction followed by oxidation. A related procedure for the ortho-isomer is available in Organic Syntheses.[15]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in the fields of pharmaceutical research and drug development. Its utility in forming carbon-carbon and carbon-nitrogen bonds through well-established protocols like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for organic chemists. This guide provides a foundational resource for researchers to source and effectively utilize this compound in their synthetic endeavors.
References
- 1. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]
- 2. A11692.14 [thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-溴苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. labproinc.com [labproinc.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. This compound, 98% | Fisher Scientific [fishersci.ca]
- 15. Organic Syntheses Procedure [orgsyn.org]
Basic reactivity of the bromine and methoxy groups in 2-Bromoanisole
An In-depth Technical Guide to the Core Reactivity of 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental reactivity of this compound, a versatile building block in organic synthesis. The presence of both a bromine atom and a methoxy (B1213986) group on the aromatic ring imparts a unique and synthetically valuable reactivity profile. This document details the molecule's physicochemical properties, spectroscopic signatures, and the characteristic reactions of each functional group, supported by detailed experimental protocols and mechanistic diagrams.
Physicochemical and Spectroscopic Data
This compound, also known as 1-bromo-2-methoxybenzene, is a colorless to pale yellow liquid at room temperature.[1][2] Its structure, featuring a methoxy group ortho to a bromine atom, leads to specific electronic and steric effects that govern its reactivity.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 578-57-4 | [1][2] |
| Molecular Formula | C₇H₇BrO | [2][5] |
| Molar Mass | 187.036 g/mol | [2][5] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 2.5 °C | [2] |
| Boiling Point | 216 °C | [2] |
| IUPAC Name | 1-Bromo-2-methoxybenzene | [5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Chemical Shifts / Peaks | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.53 (dd, 1H), 7.29-7.24 (m, 1H), 6.90 (dd, 1H), 6.85-6.81 (m, 1H), 3.89 (s, 3H, -OCH₃) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2 | [6][7] |
| IR Spectrum | Key absorptions can be found on spectral databases. | [5][8][9] |
Reactivity of the Bromine Group
The carbon-bromine bond is the primary site for many important synthetic transformations, including metal-halogen exchange and cross-coupling reactions.
Metal-Halogen Exchange Reactions
Grignard Reagent Formation: this compound readily forms a Grignard reagent (2-methoxyphenylmagnesium bromide) upon reaction with magnesium metal.[2][10] This organometallic intermediate is a powerful nucleophile used to form new carbon-carbon bonds.[11] The methoxy group is generally compatible with the reaction conditions, although its ortho position can influence the reaction rate compared to its isomers.[4]
Directed ortho-Lithiation: The methoxy group acts as a powerful directing metalating group (DMG).[12][13] It coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation specifically at the C6 position (ortho to the methoxy and meta to the bromine).[13][14] This provides a regioselective route to 1-bromo-2-methoxy-6-lithiated benzene, a valuable intermediate for introducing electrophiles at that position.
Caption: Logical workflow for directed ortho-lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and materials science.[2][4]
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[15][16][17] It is a highly reliable method for synthesizing biaryl compounds.[18]
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with a primary or secondary amine.[19][20] The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[21][22] It is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.[19]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Generally, nucleophilic aromatic substitution on this compound is unfavorable.[4] The methoxy group is electron-donating, which deactivates the ring towards SNAr reactions that typically require strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.[4][23][24] However, under very harsh conditions (e.g., strong base like NaNH₂), the reaction can proceed through a benzyne (B1209423) intermediate.[4]
Reactivity of the Methoxy Group
Director Effects in Electrophilic Aromatic Substitution
The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect.[3][25] In this compound, the para position (C4) and the other ortho position (C6) are activated. Bromine is a deactivating but ortho, para-directing group. The powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the C4 and C6 positions. Steric hindrance from the adjacent bromine atom can influence the ratio of C4 to C6 substitution.
Demethylation
The methyl ether can be cleaved to reveal a phenol, a common transformation in the synthesis of natural products and pharmaceuticals. This O-demethylation is typically achieved under harsh conditions.[26]
Common Reagents for Demethylation:
-
Boron Tribromide (BBr₃): A highly effective but strong Lewis acid that readily cleaves aryl methyl ethers, often at low temperatures.[26][27]
-
Strong Protic Acids: Reagents like 47% hydrobromic acid (HBr) at high temperatures can also effect demethylation.[26]
Caption: General experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate and desired scale.
Protocol 1: Grignard Reagent Formation from this compound[11][28]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) to just cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
-
Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. Wait for the exothermic reaction to begin (slight warming and bubbling).
-
Reaction: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting dark grey to brown solution at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material. The Grignard reagent is now ready for use in subsequent reactions.
Protocol 2: Suzuki-Miyaura Coupling[4]
-
Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), and a suitable ligand like SPhos or XPhos (1-4 mol%).
-
Reagent Addition: Add a base, typically K₃PO₄ or K₂CO₃ (2.0-3.0 mmol), and a solvent system, often a mixture of an organic solvent like toluene or dioxane and water.
-
Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Buchwald-Hartwig Amination[21]
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or X-Phos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for the required time (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate (B1210297), and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by flash chromatography.
Protocol 4: O-Demethylation with Boron Tribromide[26][27]
-
Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C or -78 °C in an appropriate bath. Slowly add a solution of boron tribromide (BBr₃) in DCM (1.0-1.2 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol (B129727) at 0 °C until gas evolution ceases, followed by the addition of water.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase, concentrate under reduced pressure, and purify the resulting 2-bromophenol (B46759) by column chromatography or distillation.
References
- 1. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(578-57-4) IR Spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. benchchem.com [benchchem.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. quora.com [quora.com]
- 26. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has become indispensable in the fields of medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount. 2-Bromoanisole is a readily available and versatile coupling partner in these reactions, allowing for the introduction of a 2-methoxyphenyl moiety, a common structural motif in biologically active molecules.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids. The information is intended to serve as a comprehensive guide for researchers to facilitate the efficient synthesis of a wide range of 2-substituted anisole (B1667542) derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
Table 1: Conventional Heating Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.1) / Ligand | K₂CO₃ | H₂O/EtOH | 50 | 1-5 | Variable |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | ~80-90 (estimated) |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (analogous) |
| 4 | 3-Tolylboronic acid | PEPPSI-IPr (1) | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >95 (analogous) |
Yields are based on published data for this compound and analogous aryl bromides and may vary depending on specific reaction conditions and substrate purity.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (low loading) | K₂CO₃ | H₂O/EtOH | Reflux (~83) | 20 | Lower than p-isomer |
| 2 | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | ~90 (analogous) |
| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | ~95 (analogous) |
Microwave-assisted reactions often lead to significantly reduced reaction times and improved yields.
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave reaction vial
-
Magnetic stirrer
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-10).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki coupling.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 2-methoxy-substituted biaryl compounds. The choice of catalyst, base, solvent, and reaction conditions can be tailored to achieve high yields and purity. Microwave-assisted protocols offer a significant advantage in terms of reaction speed and efficiency. The provided protocols and data serve as a valuable starting point for the development and optimization of Suzuki-Miyaura reactions involving this compound, empowering researchers in their synthetic endeavors in drug discovery and materials science.
References
Application Notes and Protocols: Formation of 2-Methoxyphenylmagnesium Bromide from 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 2-methoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly for the pharmaceutical industry. The protocol outlines the necessary reagents, optimal reaction conditions, and purification procedures, along with troubleshooting tips and safety precautions.
Introduction
Grignard reagents are powerful organometallic compounds widely employed in carbon-carbon bond formation. The synthesis of 2-methoxyphenylmagnesium bromide from 2-bromoanisole is a key step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The methoxy (B1213986) group at the ortho position can influence the reactivity and stability of the Grignard reagent, making precise control of reaction parameters essential for high yields and purity.
Quantitative Data Summary
The yield of 2-methoxyphenylmagnesium bromide is highly dependent on the reaction conditions, purity of reagents, and the scale of the reaction. Below is a summary of typical quantitative data obtained from established protocols.
| Parameter | Value | Reference |
| Typical Yield | 70-98% | [1] |
| Reaction Time | 1-6 hours | [1] |
| Reaction Temperature | Room Temperature to Reflux | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Initiator | Iodine (catalytic amount) | |
| Purity of Reagent | Typically used in situ; can be titrated before use |
Experimental Protocols
This section details the established laboratory procedure for the preparation of 2-methoxyphenylmagnesium bromide, adapted from a reliable Organic Syntheses protocol.[2]
Materials and Reagents
-
This compound (77.5 g, 0.414 mole)[2]
-
Magnesium turnings (11 g, 0.46 g-atom)[2]
-
Anhydrous Tetrahydrofuran (THF) (100 mL)[2]
-
Iodine (a small crystal)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Heating mantle and magnetic stirrer
Procedure
1. Preparation of Apparatus and Reagents:
-
All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.
2. Grignard Reagent Formation:
-
Place the magnesium turnings (11 g) and a small crystal of iodine in the three-necked round-bottom flask.
-
Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.
-
Add a small amount of anhydrous THF (approximately 20 mL) to the flask to cover the magnesium turnings.
-
Prepare a solution of this compound (77.5 g) in anhydrous THF (80 mL) in the dropping funnel.
-
Add a small portion (approximately 10 mL) of the this compound solution to the magnesium suspension. The reaction is expected to initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture and maintain reflux using a heating mantle for an additional 1-2 hours to ensure the complete consumption of magnesium.
-
The resulting dark grey to brown solution is the Grignard reagent, 2-methoxyphenylmagnesium bromide.
3. Quenching and Work-up (for analysis or subsequent reaction):
-
For analytical purposes, an aliquot of the Grignard solution can be quenched with a standard acid solution and back-titrated to determine the concentration.
-
For subsequent reactions, the Grignard reagent is typically used immediately in situ.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-methoxyphenylmagnesium bromide.
Reaction Mechanism
Caption: Simplified mechanism of Grignard reagent formation on the magnesium surface.
Troubleshooting and Side Reactions
-
Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and the THF is anhydrous. Activate the magnesium by adding a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted this compound to form a biaryl impurity. This can be minimized by slow, controlled addition of the this compound solution to maintain a low concentration of the halide in the presence of excess magnesium.
-
Oxidation and Protonation: Grignard reagents are highly reactive towards oxygen and protic solvents (e.g., water, alcohols). Maintain a positive pressure of an inert gas throughout the reaction and use anhydrous solvents to prevent the formation of undesired byproducts.
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous ethers such as THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Have a Class D fire extinguisher readily available for metal fires.
By following these detailed protocols and paying close attention to the critical parameters, researchers can reliably synthesize 2-methoxyphenylmagnesium bromide for use in a wide range of applications in drug discovery and development.
References
Application Notes and Protocols for the Heck Coupling Reaction of 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromoanisole as a substrate in the palladium-catalyzed Heck coupling reaction. This document offers insights into the reactivity of this compound, detailed experimental protocols, and a summary of reaction conditions and yields with various alkene coupling partners.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[1] This reaction has been widely adopted in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This compound, an ortho-substituted aryl halide, presents unique challenges and opportunities in Heck coupling reactions due to the steric hindrance and electronic effects of the methoxy (B1213986) group. Understanding its reactivity is crucial for the successful synthesis of ortho-substituted stilbenes and cinnamate (B1238496) derivatives, which are valuable intermediates in drug discovery.
The reactivity of bromoanisole isomers in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The methoxy group is electron-donating through resonance, which can deactivate the carbon-bromine bond towards oxidative addition, a key step in the Heck catalytic cycle. This effect is most pronounced at the ortho and para positions. Furthermore, the ortho-position of the methoxy group in this compound introduces significant steric hindrance around the reaction center, making it the least reactive among the bromoanisole isomers (ortho, meta, and para).[2]
Data Presentation
The following tables summarize quantitative data for the Heck coupling reaction of this compound and its isomer, 4-bromoanisole (B123540), with various alkenes under different catalytic conditions.
Table 1: Heck Coupling of this compound with Various Alkenes
| Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl Acrylate (B77674) | Pd(OAc)₂ / SIPr·HCl | K₂CO₃ | DMF | 100 | 40 | 51 | [3] |
| tert-Butyl Acrylate | Pd(OAc)₂ / SIPr·HCl | K₂CO₃ | DMF | 100 | 40 | 49 | [3] |
Table 2: Heck Coupling of 4-Bromoanisole with Various Alkenes for Comparison
| Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / HUGPHOS-2 | Cs₂CO₃ | DMF | 130 | 1 | 46.5 | [4] |
| n-Butyl Acrylate | Palladate Pre-catalyst | K₂CO₃ | DMF | 100 | Not Specified | 96 | [3] |
| Ethyl Acrylate | Bimetallic Ni-Pd | Not Specified | Not Specified | Not Specified | Not Specified | >99 | [5] |
| 2-Ethylhexyl Acrylate | Pd(OAc)₂ / N-phenyl urea (B33335) | NaHCO₃ | Ionic Liquid | 160 | Not Specified | 74 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Heck coupling of bromoanisole derivatives.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is adapted from a procedure described for ortho-substituted bromoanisole.[3]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (1.4 mol%) and SIPr·HCl (1.4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv), n-butyl acrylate (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require up to 40 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ortho-substituted cinnamate ester.
Protocol 2: Green Protocol for Heck Reaction of 4-Bromoanisole with 2-Ethylhexyl Acrylate in an Ionic Liquid
This protocol provides an environmentally friendly approach to the Heck reaction.[2]
Materials:
-
4-Bromoanisole
-
2-Ethylhexyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-phenyl urea
-
Sodium bicarbonate (NaHCO₃)
-
N-methyl N-butyl morpholinium tetrafluoroborate (B81430) (ionic liquid)
-
Anhydrous sodium sulfate
-
Round bottom flask with reflux condenser
Procedure:
-
To a 25 mL round bottom flask equipped with a reflux condenser, add the ionic liquid (2 g).
-
Add 4-bromoanisole (0.5 g, 0.0027 mol) and 2-ethylhexyl acrylate (0.73 g, 0.004 mol).
-
Add Pd(OAc)₂ (0.006 g, 0.000027 mol), N-phenyl urea (0.007 g, 0.000054 mol), and sodium bicarbonate (0.336 g, 0.004 mol).
-
Increase the reaction temperature to 160 °C and stir for the required time (monitoring by TLC).
-
After completion, cool the reaction to room temperature.
-
Extract the product with hot toluene (3 x 10 mL).
-
Treat the combined organic extracts with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The product can be further purified by column chromatography if necessary.
Mandatory Visualizations
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck coupling reaction, which proceeds via a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow for Heck Coupling
This diagram outlines the typical workflow for setting up and carrying out a Heck coupling reaction in the laboratory.
Caption: A typical experimental workflow for a Heck coupling reaction.
References
- 1. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Buchwald-Hartwig amination of 2-bromoanisole. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The protocols and data presented herein offer a robust starting point for the synthesis of various N-aryl ethers derived from this compound.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and a primary or secondary amine in the presence of a base.[1] The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination from the palladium center yields the desired arylamine product and regenerates the active Pd(0) catalyst.[1]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential for the reaction. Commonly used precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various air-stable palladium precatalysts (e.g., G3 or G4 palladacycles).[2]
-
Ligand: The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, and BINAP are often effective for this transformation.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be critical and may need to be optimized for specific substrates to avoid side reactions.[3]
-
Solvent: Anhydrous, non-coordinating, high-boiling solvents are typically used. Toluene (B28343) and 1,4-dioxane (B91453) are the most common and effective solvents for this reaction.[4]
Data Presentation: Representative Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound and its derivatives with various amines under different conditions. This data provides a useful reference for what to expect and for optimizing reaction conditions.
| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 100 | 10 (MW) | High |
| Morpholine (B109124) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90-95 |
| N-Methylaniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 18 | 85-90 |
| Piperidine | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Dioxane | 80 | 2 | ~100 |
| Benzamide | Pd₂(dba)₃ | XantPhos | DBU | DMF | 100 | 18 | 83 |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be necessary for specific amine coupling partners.
General Protocol for the Amination of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), BINAP (0.02-0.04 mmol, 2-4 mol%), and NaOtBu (1.4 mmol).
-
Seal the flask and purge with argon for 5-10 minutes.
-
Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Finally, add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-methoxyphenyl)morpholine.
Protocol for the Amination of this compound with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
To an oven-dried microwave reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and KOtBu (1.4 mmol).
-
Seal the vessel with a septum and purge with argon.
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.0 mmol) followed by aniline (1.2 mmol) via syringe.
-
Place the reaction vessel in the microwave reactor and heat to 100 °C for the specified time (e.g., 10 minutes, but this will require optimization).
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 4.1.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
Low yields or failed reactions in Buchwald-Hartwig aminations are common, but can often be resolved through systematic troubleshooting.
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-purity palladium precatalyst and ligand. Prepare a fresh catalyst solution if necessary. Consider using a more active, air-stable precatalyst.[3] |
| Insufficiently anhydrous conditions | Use oven-dried glassware and freshly distilled, anhydrous solvents. Ensure all reagents are anhydrous. | |
| Inappropriate base | The chosen base may be too weak. NaOtBu is generally very effective. Ensure the base is fresh and has been handled under inert conditions. | |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H) | This is a common side reaction, especially with primary amines.[3] Try screening different ligands (e.g., bulky biaryl phosphine ligands like XPhos or SPhos can suppress this).[3] Lowering the reaction temperature and extending the reaction time may also help. |
| Catalyst Decomposition (Formation of Palladium Black) | Reaction temperature is too high | Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction for the formation of palladium black. |
| Impurities in starting materials or solvent | Purify starting materials and ensure the use of high-purity, degassed solvents. |
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
-
Many organic solvents, such as toluene and dioxane, are flammable and should be handled in a well-ventilated fume hood.[5]
-
Bases like sodium tert-butoxide are corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Ullmann Condensation Reactions with 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction essential for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds. This reaction class is of paramount importance in the synthesis of diaryl ethers and N-arylanilines, which are key structural motifs in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2][3][4] Historically, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[2][3] However, the advent of modern catalytic systems, particularly those employing ligands to stabilize and activate the copper catalyst, has revolutionized the field. These advancements allow the reactions to proceed under significantly milder conditions with catalytic amounts of copper, broadening the substrate scope and improving functional group tolerance.[4]
2-Bromoanisole is a readily available and valuable starting material in organic synthesis. The methoxy (B1213986) group at the ortho position can influence the reactivity of the aryl bromide and provides a handle for further synthetic transformations. The application of Ullmann condensation reactions to this compound provides a direct route to 2-methoxyphenyl ethers and N-(2-methoxyphenyl)anilines, which are precursors to a variety of complex molecular architectures. This document provides detailed application notes and experimental protocols for the N-arylation and O-arylation of this compound.
Key Applications
-
Pharmaceutical Synthesis: Diaryl ether and N-arylaniline moieties are prevalent in numerous drug candidates and approved medicines. The Ullmann condensation provides a reliable method for constructing these core structures.
-
Materials Science: The synthesis of novel organic materials with specific electronic and photophysical properties often relies on the formation of C-O and C-N bonds to create extended conjugated systems.
-
Natural Product Synthesis: Many complex natural products contain diaryl ether or N-arylaniline linkages, and the Ullmann reaction is a key strategic tool in their total synthesis.
Reaction Mechanisms
The mechanisms of the Ullmann C-N and C-O coupling reactions are believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The ligand plays a crucial role in stabilizing the copper species and facilitating the key steps of oxidative addition and reductive elimination.
N-Arylation (Goldberg Reaction) Catalytic Cycle
The generally accepted mechanism for the copper-catalyzed N-arylation of an amine with an aryl halide is depicted below. The cycle begins with the formation of a copper(I) amide complex. Oxidative addition of the aryl halide to this complex generates a transient copper(III) intermediate. Subsequent reductive elimination affords the desired N-arylated product and regenerates the active copper(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.
O-Arylation (Diaryl Ether Synthesis) Catalytic Cycle
The catalytic cycle for the Ullmann diaryl ether synthesis is analogous to the N-arylation. A copper(I) alkoxide (or phenoxide) is formed initially. Oxidative addition of the aryl halide leads to a copper(III) intermediate, which then undergoes reductive elimination to yield the diaryl ether product and the regenerated copper(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann O-arylation reaction.
Experimental Protocols
Protocol 1: N-Arylation of this compound with 4-Methylaniline
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with 4-methylaniline (p-toluidine) using a diamine ligand.
Reaction Scheme:
Materials:
-
This compound
-
4-Methylaniline (p-toluidine)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand)
-
Potassium phosphate (B84403) (K3PO4), anhydrous
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (5-10 mol%), the diamine ligand (10-20 mol%), and anhydrous potassium phosphate (2.0 equivalents).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add 4-methylaniline (1.2 equivalents) and this compound (1.0 equivalent).
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(2-methoxyphenyl)-4-methylaniline.
Protocol 2: O-Arylation of this compound with p-Cresol
This protocol describes a procedure for the copper-catalyzed O-arylation of this compound with p-cresol.
Reaction Scheme:
Caption: General experimental workflow for Ullmann condensation reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromoanisole as a key aryl halide substrate. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and predictable reactivity. This compound, an ortho-substituted aryl bromide, is a common building block in medicinal chemistry and materials science. The methoxy (B1213986) group at the ortho position can influence the reactivity of the C-Br bond through both steric and electronic effects, making the optimization of reaction conditions crucial for successful transformations.
This guide details protocols for several key cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings. The provided methodologies are based on established literature procedures and are intended to serve as a starting point for reaction development and optimization.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. Adherence to inert atmosphere techniques is critical for the success of these reactions, as the palladium(0) active catalyst is sensitive to oxygen.
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biphenyl (B1667301) derivatives, utilizing 2-bromoanisole as a key starting material. The methodologies covered are central to modern organic synthesis and are widely employed in the discovery and development of new pharmaceutical agents. Biphenyl scaffolds are prevalent in a vast array of biologically active molecules, and the ability to efficiently synthesize substituted biphenyls is a critical skill for medicinal chemists.
This document outlines three robust and widely used coupling methods: the Suzuki-Miyaura coupling, a Grignard reagent-based approach, and the Ullmann coupling. Each section includes a general overview, a detailed experimental protocol, and a summary of representative quantitative data to guide researchers in selecting the most appropriate method for their specific synthetic targets.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[2]
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxybiphenyl | 95 |
| 2 | 4-Methylphenylboronic acid | 4'-Methyl-2-methoxybiphenyl | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4',2-Dimethoxybiphenyl | 88 |
| 4 | 4-Fluorophenylboronic acid | 4'-Fluoro-2-methoxybiphenyl | 90 |
| 5 | 3-Chlorophenylboronic acid | 3'-Chloro-2-methoxybiphenyl | 85 |
Yields are based on reported optimizations and representative examples in the literature for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and degassed water (1 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Grignard Reagent-Based Synthesis
This method involves the formation of a Grignard reagent from this compound, which then acts as a nucleophile in a coupling reaction with another aryl halide, typically catalyzed by a transition metal like iron or palladium.[3][4] This approach is a powerful tool for creating carbon-carbon bonds.
Data Presentation: Grignard-Based Coupling
| Entry | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | Bromobenzene | Fe(acac)₃ | 2-Methoxybiphenyl | ~70-80 |
| 2 | 4-Bromotoluene | Fe(acac)₃ | 4'-Methyl-2-methoxybiphenyl | ~70-75 |
| 3 | 4-Chloroanisole | Ni(dppe)Cl₂ | 4',2-Dimethoxybiphenyl | ~65-75 |
Yields are estimated based on general procedures for iron and nickel-catalyzed cross-coupling of Grignard reagents with aryl halides.
Experimental Protocol: Grignard Reagent Formation and Coupling
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Aryl halide (coupling partner)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) or other suitable catalyst
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Grignard Reagent Formation
-
Place magnesium turnings (1.2 mmol) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Assemble the apparatus under an inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining this compound solution dropwise via a dropping funnel to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Cross-Coupling Reaction
-
In a separate flask under an inert atmosphere, dissolve the aryl halide coupling partner (1.0 mmol) and the catalyst (e.g., Fe(acac)₃, 0.05 mmol, 5 mol%) in anhydrous THF (5 mL).
-
Cool the solution of the aryl halide and catalyst to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent from Part A to the cooled solution of the aryl halide and catalyst via a cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
Ullmann Coupling
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls through the copper-mediated coupling of two molecules of an aryl halide. While traditional Ullmann conditions often require high temperatures, modern modifications have made this reaction more practical.
Data Presentation: Ullmann Homocoupling of this compound
| Entry | Reactant | Product | Yield (%) |
| 1 | This compound | 2,2'-Dimethoxybiphenyl (B32100) | ~70-85 |
Yield is based on typical outcomes for Ullmann homocoupling reactions of activated aryl bromides.
Experimental Protocol: Ullmann Coupling
Materials:
-
This compound
-
Copper powder (activated)
-
Dimethylformamide (DMF) or Sand (as a high-boiling medium)
-
Round-bottom flask or thick-walled reaction tube
-
High-temperature heating mantle or sand bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask or reaction tube, combine this compound (1.0 mmol) and activated copper powder (2.0 mmol).
-
If using a solvent, add dry, high-boiling DMF (5 mL). For a solvent-free reaction, mix the reactants with sand.
-
Flush the reaction vessel with an inert atmosphere.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) with efficient stirring.
-
Maintain the high temperature for 12-24 hours. Monitor the reaction by taking small aliquots and analyzing them by GC-MS or TLC after workup.
-
After the reaction is complete, cool the mixture to room temperature.
-
If DMF was used, pour the reaction mixture into water and extract with a suitable organic solvent like toluene or ethyl acetate.
-
If the reaction was solvent-free, extract the solid mixture with a hot organic solvent.
-
Filter the mixture to remove copper and copper salts.
-
Wash the combined organic extracts with water and brine, then dry over a drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude 2,2'-dimethoxybiphenyl by column chromatography or recrystallization.
Mandatory Visualizations
Synthesis Pathway for Biphenyl Derivatives from this compound
Caption: Synthetic routes to biphenyl derivatives from this compound.
General Experimental Workflow for Biphenyl Synthesis
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
2-Bromoanisole: A Key Intermediate in Pharmaceutical Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoanisole is a versatile aromatic building block widely employed as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a methoxy (B1213986) group and a bromine atom on a benzene (B151609) ring, allows for diverse chemical transformations, making it a valuable precursor in the construction of complex molecular architectures found in various therapeutic agents. The bromine atom serves as a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This document provides detailed application notes and protocols for the use of this compound and its isomers in the synthesis of pharmaceuticals, with a focus on the opioid analgesic Tramadol (B15222).
Application in Pharmaceutical Synthesis: Tramadol
While this compound is a valuable reagent, its isomer, 3-bromoanisole (B1666278), is a direct precursor in the industrial synthesis of Tramadol, a centrally acting analgesic with a dual mechanism of action.[1][2][3] The synthesis involves a critical Grignard reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds.
Synthetic Pathway of Tramadol
The synthesis of Tramadol from 3-bromoanisole proceeds via the formation of a Grignard reagent, which then reacts with 2-(dimethylaminomethyl)cyclohexanone. This reaction sequence is a cornerstone of the manufacturing process for this widely used pharmaceutical.
Caption: Synthetic workflow for Tramadol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Tramadol via the Grignard reaction with 3-bromoanisole. Yields and reaction conditions can vary based on scale and specific process parameters.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Grignard Reagent Formation | 3-Bromoanisole, Magnesium | Dry Tetrahydrofuran (THF) | 30 - 50 | 1 - 2 | High | - |
| Grignard Reaction & Tramadol Synthesis | 3-Methoxyphenylmagnesium bromide, 2-(dimethylaminomethyl)cyclohexanone | THF, Water (for quench) | Reflux | 0.5 - 1 | ~75-85 | >98 |
| Purification | Crude Tramadol base | Ethyl acetate, Water | -5 to 0 | 2 | High | >99 |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Tramadol
This protocol is adapted from established industrial processes for a laboratory setting.[3][4][5]
Materials:
-
3-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Dry Tetrahydrofuran (THF)
-
2-(dimethylaminomethyl)cyclohexanone (0.9 eq)
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 3-bromoanisole in dry THF to the flask.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by cloudiness and heat generation), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of 2-(dimethylaminomethyl)cyclohexanone in dry THF to the Grignard reagent via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Tramadol base.
-
Purify the crude product by recrystallization from ethyl acetate. Cool the solution to -5 to 0°C to induce crystallization.[4]
-
Filter the crystals and wash with cold ethyl acetate. Dry the purified Tramadol base under vacuum.
-
Mechanism of Action and Signaling Pathway of Tramadol
Tramadol exhibits a dual mechanism of action, which contributes to its analgesic efficacy.[6][7][8] It acts as a weak agonist of the μ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862).[6][8][9]
-
μ-Opioid Receptor Agonism: Tramadol's metabolite, O-desmethyltramadol (M1), is a more potent μ-opioid receptor agonist than the parent compound.[6] Activation of these G-protein coupled receptors in the central nervous system leads to a decrease in the transmission of pain signals.
-
Serotonin and Norepinephrine Reuptake Inhibition: Tramadol blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing their concentrations.[8][9][10] This enhances the descending inhibitory pain pathways in the spinal cord, further contributing to analgesia.
Caption: Dual mechanism of action of Tramadol.
References
- 1. Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nioch.nsc.ru [nioch.nsc.ru]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 5. EP0996613B1 - Pure cis-tramadol hydrochloride production - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application of 2-Bromoanisole in the Production of the Fungicide Mandestrobin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromoanisole as a key starting material in the synthesis of the strobilurin fungicide, Mandestrobin (B1253266). This document outlines the synthetic pathway, detailed experimental protocols, quantitative data on the fungicide's efficacy, and its mechanism of action.
Introduction
This compound is a versatile aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure allows for various chemical transformations, making it a valuable building block for complex molecules. In the agrochemical sector, this compound serves as a precursor for the synthesis of a range of active ingredients, including fungicides. This document focuses on its application in the production of Mandestrobin, a potent strobilurin fungicide.
Mandestrobin: A Strobilurin Fungicide
Mandestrobin is a broad-spectrum fungicide effective against a variety of plant pathogenic fungi.[3] It belongs to the Quinone outside Inhibitors (QoI) class of fungicides, also known as strobilurins.[1][4] These compounds act by inhibiting mitochondrial respiration in fungi, ultimately leading to cell death.[2][5]
Quantitative Data: Efficacy of Mandestrobin
The efficacy of Mandestrobin has been evaluated against various fungal pathogens. The following table summarizes key performance indicators.
| Target Pathogen | Parameter | Value | Reference |
| Sclerotinia sclerotiorum | Minimum Inhibitory Concentration (MIC) for ascospore germination | 0.13 ppm | [3] |
| Sclerotinia sclerotiorum | Minimum Inhibitory Concentration (MIC) for mycelial growth | 0.31 ppm | [3] |
| Sclerotinia rot on soybeans | Control Efficacy (at 200 ppm) | >80% | [3] |
Experimental Protocols: Synthesis of Mandestrobin from this compound
The following is a plausible multi-step synthesis of Mandestrobin starting from this compound, based on established chemical reactions for similar structures.
Step 1: Synthesis of (2-Methoxyphenyl)acetic acid
This step involves the conversion of this compound to a Grignard reagent, followed by carboxylation to yield (2-methoxyphenyl)acetic acid.
Materials:
-
This compound
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware for Grignard reaction
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound in dry diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude (2-methoxyphenyl)acetic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Mandestrobin
The synthesis of Mandestrobin from (2-methoxyphenyl)acetic acid involves several subsequent steps, including amidation and methylation, to arrive at the final product, N-methyl-2-(2-methoxyphenyl)-2-methoxyacetamide. The synthesis of the mandelic acid backbone is a key transformation.[3]
A general representation of the subsequent steps is as follows:
-
Amidation: The synthesized (2-methoxyphenyl)acetic acid is converted to its corresponding amide by reaction with N-methylamine. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methylamine.
-
α-Hydroxylation: The α-carbon of the amide is hydroxylated to introduce the mandelic acid scaffold.
-
O-Methylation: The hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to form the final Mandestrobin product.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Mandestrobin from this compound.
Mechanism of Action: Signaling Pathway
Caption: Mechanism of action of Mandestrobin in fungi and its physiological effects on plants.
References
Application Notes and Protocols for the Regioselective Grignard Reagent Formation from Dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective formation of Grignard reagents from dibromoanisole isomers is a powerful tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ability to selectively activate one of two carbon-bromine bonds on the anisole (B1667542) ring allows for the precise introduction of substituents, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies. The methoxy (B1213986) group plays a crucial directing role in this reaction, and its position relative to the bromine atoms significantly influences the regioselectivity of the Grignard reagent formation. This document provides detailed protocols and compiled data for the regioselective synthesis of Grignard reagents from various dibromoanisole isomers.
The regioselectivity of the bromine-magnesium exchange is highly dependent on the choice of the organomagnesium reagent, solvent, and reaction temperature. Modern techniques, such as the use of "turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), have enabled highly selective transformations that are often difficult to achieve with classical Grignard formation methods using magnesium turnings.
Mechanistic Considerations: The Directing Effect of the Methoxy Group
The primary factor governing the regioselectivity in the Grignard formation from dibromoanisoles is the ortho-directing and chelating effect of the methoxy group. The oxygen atom of the methoxy group can coordinate to the magnesium center of the Grignard reagent or magnesium metal surface. This coordination brings the reactive magnesium species into proximity with the ortho-bromine atom, facilitating a selective bromine-magnesium exchange at that position. This is often referred to as a complex-induced proximity effect (CIPE).
However, steric hindrance and electronic effects also play a significant role. In isomers where both bromine atoms are ortho to the methoxy group (e.g., 2,6-dibromoanisole), the reaction can be challenging. In isomers where one bromine is ortho and the other is meta or para, a high degree of selectivity for the ortho-position is often observed.
Data Presentation: Regioselectivity of Grignard Formation from Dibromoanisole Isomers
The following tables summarize the quantitative data for the regioselective Grignard reagent formation from various dibromoanisole isomers under different reaction conditions. The regioselectivity is typically determined by quenching the Grignard reagent with an electrophile (e.g., iodine or an aldehyde) and analyzing the product distribution by techniques such as GC-MS or NMR spectroscopy.
Table 1: Regioselective Grignard Formation from 2,4-Dibromoanisole
| Reagent | Solvent | Temperature (°C) | Time (h) | Position of Mg Insertion (Ratio) | Overall Yield (%) | Reference |
| iPrMgCl·LiCl | THF | 25 | 2 | C4 : C2 (85:15) | >95 | |
| sBu₂Mg·2LiOR | Toluene | 25 | 0.08 | C2 : C4 (>98:2) | >95 |
**Table 2
Application Notes and Protocols for the Synthesis of o-Anisaldehyde from 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of o-anisaldehyde from its precursor, 2-bromoanisole. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two primary, reliable, and high-yielding methods are presented: the Grignard reaction pathway and an organolithium-mediated pathway.
Introduction
o-Anisaldehyde (2-methoxybenzaldehyde) is a valuable aromatic aldehyde utilized in the synthesis of a wide range of organic compounds, including pharmaceuticals, fragrances, and dyes. Its precursor, this compound, provides a convenient starting point for the introduction of the formyl group at the ortho position of the methoxy (B1213986) group. The electron-donating nature of the methoxy group facilitates the formation of organometallic intermediates, which can then be efficiently formylated. This document outlines two robust methods for this conversion, providing detailed experimental protocols, quantitative data, and visual representations of the workflows.
Synthetic Pathways Overview
The synthesis of o-anisaldehyde from this compound is typically achieved through a two-step process involving the formation of an organometallic intermediate followed by formylation.
1. Grignard Reaction Pathway: this compound is first converted to its corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide. This organomagnesium compound is then reacted with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to yield o-anisaldehyde after acidic workup.
2. Organolithium Pathway: Alternatively, a lithium-halogen exchange reaction can be performed on this compound using an organolithium reagent like n-butyllithium (n-BuLi). The resulting 2-methoxyphenyllithium is a highly reactive intermediate that readily undergoes formylation with DMF to produce the desired aldehyde.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes, allowing for easy comparison of their efficiencies.
Table 1: Grignard Reaction Pathway Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| Magnesium Turnings | 1.1 - 1.2 eq | [1] |
| N,N-Dimethylformamide (DMF) | 1.0 - 1.2 eq | [2] |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room Temperature to 40 °C (reflux in THF) | [3] |
| Formylation Temperature | -78 °C to Room Temperature | General Procedure |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether | [1][3] |
| Yield | ||
| Typical Yield of o-Anisaldehyde | 51-59% (overall yield from a related two-step synthesis) | [3] |
Table 2: Organolithium Pathway Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [4] |
| n-Butyllithium (n-BuLi) | 1.1 eq | [4] |
| N,N-Dimethylformamide (DMF) | 1.05 eq | [4] |
| Reaction Conditions | ||
| Lithium-Halogen Exchange Temp. | -78 °C to -70 °C | [4] |
| Formylation Temperature | -78 °C to -70 °C | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Yield | ||
| Typical Yield of o-Anisaldehyde | ~98% (based on a similar substrate) | [4] |
Experimental Protocols
Protocol 1: Synthesis of o-Anisaldehyde via Grignard Reaction
This protocol is divided into two parts: the formation of the Grignard reagent and its subsequent formylation.
Part A: Preparation of 2-Methoxyphenylmagnesium Bromide [1][3]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, place the magnesium turnings in the three-necked flask.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The grey, cloudy solution of 2-methoxyphenylmagnesium bromide is now ready for the next step.
Part B: Formylation of 2-Methoxyphenylmagnesium Bromide [2]
Materials:
-
Solution of 2-methoxyphenylmagnesium bromide (from Part A)
-
Anhydrous N,N-dimethylformamide (DMF, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve anhydrous DMF in anhydrous THF in a separate flask.
-
Add the DMF solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3 to hydrolyze the intermediate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure o-anisaldehyde.
Protocol 2: Synthesis of o-Anisaldehyde via Organolithium Pathway[4][5]
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or three-necked round-bottom flask, syringes, and magnetic stirrer.
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography to obtain pure o-anisaldehyde.
Visualizations
Caption: Grignard reaction pathway for o-anisaldehyde synthesis.
Caption: Organolithium pathway for o-anisaldehyde synthesis.
Caption: General experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2-Bromoanisole Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2-bromoanisole.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from several factors. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality palladium catalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄. |
| Poorly chosen ligand | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich and sterically hindered substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., JohnPhos, SPhos) can be effective. | |
| Inappropriate base | The base is essential for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent-dependent, so optimization may be necessary.[1] | |
| Suboptimal solvent | The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, THF/water, and ethanol/water. The ideal solvent system will depend on the specific substrates and base used. | |
| Insufficient temperature | If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can lead to product decomposition.[2] | |
| Presence of oxygen | Oxygen can deactivate the palladium catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] | |
| Significant Dehalogenation | Presence of a hydride source | Dehalogenation occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by certain bases or impurities in the reaction mixture. |
| High temperatures | Elevated temperatures can sometimes promote dehalogenation. | |
| Boronic Acid Homocoupling | Presence of Pd(II) | Pd(II) species can promote the homocoupling of boronic acids. Using a Pd(0) catalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst can minimize this side reaction.[3] |
| Presence of oxygen | Oxygen can contribute to the formation of Pd(II) and thus increase homocoupling.[3] | |
| High concentration of boronic acid | Slow addition of the boronic acid to the reaction mixture can sometimes reduce the rate of homocoupling.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: The choice of catalyst is critical. While Pd(PPh₃)₄ is a commonly used catalyst, ligands that are more electron-rich and bulky can improve yields for sterically hindered substrates like this compound. For instance, JohnPhos has been shown to be highly effective in the Suzuki-Miyaura coupling of this compound.[1]
Q2: Which base should I use for the this compound Suzuki coupling?
A2: The selection of the base is crucial and often depends on the solvent. Carbonates such as K₂CO₃ and Na₂CO₃, and phosphates like K₃PO₄ are frequently used. For example, in an ethanol/water solvent system, K₂CO₃ has been found to be an effective base. It is advisable to screen a few different bases to find the optimal one for your specific reaction conditions.
Q3: What is the optimal solvent system for this reaction?
A3: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reaction components. Common solvent systems include dioxane/water, THF/water, and ethanol/water. The choice of solvent can influence the reaction rate and yield, so it may need to be optimized.
Q4: How can I minimize the formation of byproducts like anisole (B1667542) (from dehalogenation) and biphenyl (B1667301) (from homocoupling)?
A4: To minimize dehalogenation, ensure your reaction is run under an inert atmosphere and consider using a milder base or lower reaction temperature. To reduce homocoupling of the boronic acid, use a Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst, and maintain an oxygen-free environment.[3] Slow addition of the boronic acid can also be beneficial.[4]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is highly recommended to perform the Suzuki coupling under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to lower yields and an increase in side reactions like homocoupling.[2][3] Degassing the solvent prior to use is also a critical step.[2]
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of the Suzuki coupling of this compound with phenylboronic acid.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) |
| Pd(OAc)₂ | JohnPhos | High |
| Pd(PPh₃)₄ | PPh₃ | Moderate to High |
| PdCl₂(dppf) | dppf | Moderate |
Note: Yields are dependent on other reaction conditions such as base, solvent, and temperature.
Table 2: Effect of Base on Yield
| Base | Solvent | Yield (%) |
| K₂CO₃ | EtOH/H₂O | High |
| Na₂CO₃ | Dioxane/H₂O | Moderate to High |
| K₃PO₄ | THF/H₂O | Moderate |
Note: The optimal base is often dependent on the chosen solvent system.
Table 3: Effect of Solvent on Yield
| Solvent | Base | Yield (%) |
| Dioxane/H₂O | K₂CO₃ | High |
| THF/H₂O | K₃PO₄ | Moderate to High |
| EtOH/H₂O | K₂CO₃ | High |
Note: The ideal solvent provides good solubility for all reactants and is compatible with the chosen base and catalyst.
Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with phenylboronic acid. Optimization of specific parameters may be required.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453) and water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Grignard Reaction of 2-Bromoanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction of 2-bromoanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 2-methoxyphenylmagnesium bromide and its subsequent reactions, with a focus on minimizing side product formation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Magnesium surface is passivated with magnesium oxide. 2. Presence of moisture in glassware or reagents. 3. This compound is not pure. | 1. Activate the magnesium: Use a fresh bottle of magnesium turnings. Activate by gently heating with a heat gun under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene (B1197577) gas indicates activation.[1][2] 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 3. Purify this compound: Distill this compound to remove any impurities. |
| Reaction starts but then stops | 1. Insufficient magnesium activation. 2. Localized concentration of impurities. | 1. Re-activate magnesium: Add another small crystal of iodine. 2. Improve stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Low yield of the desired product | 1. Formation of side products (e.g., homocoupling). 2. Incomplete reaction. 3. Reaction with atmospheric oxygen or carbon dioxide. | 1. Minimize side products: See the FAQ section below for detailed strategies. 2. Ensure complete reaction: Allow for sufficient reaction time. The disappearance of magnesium turnings is an indicator of completion. 3. Maintain an inert atmosphere: Use a nitrogen or argon blanket throughout the reaction and workup. |
| Formation of a significant amount of white precipitate | 1. Reaction with water. 2. Reaction with oxygen. | 1. Strict anhydrous conditions are crucial: The Grignard reagent is a strong base and will react with any trace amounts of water.[3] 2. Maintain an inert atmosphere: Oxygen can react with the Grignard reagent to form alkoxides.[3] |
| Darkening of the reaction mixture | 1. Formation of the homocoupling product (2,2'-dimethoxybiphenyl). 2. Overheating of the reaction. | 1. Control reaction conditions: Lower the reaction temperature and ensure a slow addition rate of this compound. 2. Maintain gentle reflux: Avoid excessive heating, as this can promote side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the Grignard reaction of this compound?
A1: The most common side product is the homocoupling or Wurtz-type coupling product, 2,2'-dimethoxybiphenyl (B32100) . This occurs when the formed Grignard reagent (2-methoxyphenylmagnesium bromide) reacts with unreacted this compound. Other potential side products arise from the reaction of the Grignard reagent with water to form anisole , or with oxygen to form 2-methoxyphenoxide salts.
Q2: How can I minimize the formation of the 2,2'-dimethoxybiphenyl side product?
A2: The formation of the homocoupling product can be minimized by:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, reducing the likelihood of it reacting with the already formed Grignard reagent.[4]
-
Temperature Control: Maintain a gentle reflux. Overheating can increase the rate of the Wurtz coupling reaction.[4] For sensitive substrates, even lower temperatures may be beneficial.
-
Efficient Stirring: Good agitation ensures that the this compound reacts at the surface of the magnesium rather than in the bulk solution where it is more likely to encounter the Grignard reagent.
Q3: What is the effect of reaction parameters on the yield of the homocoupling side product?
A3: The following table provides an illustrative summary of how different reaction conditions can influence the yield of the 2,2'-dimethoxybiphenyl side product. Please note that these values are representative and actual yields may vary based on specific experimental setup and purity of reagents.
| Parameter | Condition | Expected Yield of 2-methoxyphenylmagnesium bromide | Illustrative Yield of 2,2'-dimethoxybiphenyl |
| Temperature | Gentle Reflux (~35°C in THF) | High | Low to Moderate |
| High Temperature (>50°C) | Moderate to Low | High | |
| Addition Rate | Slow (e.g., over 1-2 hours) | High | Low |
| Fast (e.g., all at once) | Low | High | |
| Concentration | Dilute (e.g., 0.5 M) | High | Low |
| Concentrated (e.g., > 2 M) | Moderate | Moderate to High |
Q4: What are the best practices for setting up a Grignard reaction with this compound?
A4: For a successful Grignard reaction, the following are essential:
-
Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Inert Atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.
-
Magnesium Activation: The passivating layer of magnesium oxide on the magnesium turnings needs to be removed. This can be achieved by chemical activation (e.g., with iodine or 1,2-dibromoethane) or mechanical activation (e.g., by crushing the magnesium turnings).[1][2]
Experimental Protocols
Protocol 1: Preparation of 2-Methoxyphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or argon gas supply
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas. Allow to cool to room temperature.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. Allow to cool.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous solvent in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the solution becoming cloudy and gently boiling.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting Grignard reagent is a cloudy, grey to brownish solution and should be used immediately in the subsequent reaction step.
Visualizations
Caption: Reaction pathways in the Grignard reaction of this compound.
Caption: Troubleshooting workflow for the Grignard reaction of this compound.
References
Technical Support Center: Purification of 2-Bromoanisole Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-bromoanisole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The synthesis of this compound, typically via electrophilic bromination of anisole (B1667542), can result in several common impurities. These include:
-
Unreacted Anisole: The starting material for the reaction.
-
4-Bromoanisole (B123540): The para-substituted isomer, which is often the major byproduct due to steric hindrance at the ortho position.[1]
-
2,4-Dibromoanisole: The product of over-bromination, where the activated anisole ring reacts with a second equivalent of the brominating agent.[2]
-
Residual reagents and solvents: Depending on the synthetic route, this may include acetic acid, bromine, or N-bromosuccinimide.[1]
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the scale of your reaction and the impurity profile. The two primary methods are:
-
Fractional Distillation: Suitable for larger scale purifications, but can be challenging due to the close boiling points of the this compound and 4-bromoanisole isomers.[3]
-
Column Chromatography: Highly effective for achieving high purity, especially on a smaller to medium scale, and for separating isomers.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods for assessing the purity of the final product.[4][5]
Q4: What are the key physical properties to consider during the purification of this compound?
A4: Understanding the physical properties of this compound and its main impurity, 4-bromoanisole, is crucial for successful purification.
| Property | This compound | 4-Bromoanisole | 2,4-Dibromoanisole | Anisole |
| Boiling Point | 216 °C[3] | 223 °C[6] | ~260 °C | 154 °C |
| Melting Point | 2.5 °C | 10 °C[6] | 60-62 °C | -37 °C |
| Density (g/mL) | 1.502 | 1.494 | - | 0.995 |
| Molecular Weight ( g/mol ) | 187.04 | 187.04 | 265.93 | 108.14 |
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound and 4-bromoanisole.
-
Possible Cause: The boiling points of the two isomers are very close (216 °C vs. 223 °C), making separation by distillation difficult.[3][6]
-
Solution:
Issue: The distillation is running too slowly or not at all.
-
Possible Cause: Insufficient heating or a flooded column.
-
Solution:
-
Gradually increase the heating mantle temperature. The pot temperature may need to be significantly higher than the boiling point of the mixture.[8]
-
If the column is flooded (filled with liquid), reduce the heat to allow the liquid to drain back into the distilling flask, then resume heating at a slower rate.[9]
-
Column Chromatography
Issue: Co-elution of this compound and 4-bromoanisole.
-
Possible Cause: The solvent system (eluent) is not optimized for separating the isomers.
-
Solution:
-
Use a non-polar eluent system, as the isomers have very similar polarities. A common starting point is a mixture of hexanes and ethyl acetate (B1210297) with a very low percentage of the more polar solvent (e.g., 99:1 or 98:2 hexanes:ethyl acetate).
-
Test different solvent systems using TLC to find the optimal separation before running the column. An ideal Rf value is between 0.2 and 0.4.[10]
-
Issue: The desired product is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is too high or too low.
-
Solution:
-
If the product is eluting too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
-
If the product is eluting too slowly (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[10]
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Workup: After the reaction is complete, quench the reaction mixture with a saturated solution of sodium bisulfite to remove any unreacted bromine.[11] Extract the crude product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Setup: Assemble a fractional distillation apparatus with a long Vigreux or packed column. Ensure all glass joints are properly sealed.
-
Distillation: Add the crude product to the distilling flask along with a few boiling chips or a magnetic stir bar. Heat the flask gently.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature corresponding to the boiling point of this compound (216 °C). Monitor the purity of the fractions by TLC or GC-MS.
Protocol 2: Purification of this compound by Column Chromatography
-
Workup: Perform the same workup procedure as described in the fractional distillation protocol.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude product. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2).
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Solved Bromination of Anisole In this experiment, anisole | Chegg.com [chegg.com]
Technical Support Center: Catalyst Selection for 2-Bromoanisole Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the cross-coupling of 2-bromoanisole, a common but sometimes challenging substrate.
General Frequently Asked Questions (FAQs)
Q1: Why can this compound be a difficult substrate in cross-coupling reactions? A1: The reactivity of this compound is influenced by a combination of electronic and steric effects. The methoxy (B1213986) group (-OCH₃) is electron-donating through resonance, which increases the electron density at the carbon-bromine bond, making the initial oxidative addition step to the palladium catalyst more difficult.[1][2] Additionally, the ortho-position of the methoxy group introduces steric hindrance around the reaction site, which can impede the approach of the catalyst and the coupling partner.[2]
Q2: What are the most common side reactions observed with this compound? A2: Common side reactions include hydrodehalogenation (replacement of bromine with a hydrogen atom), homocoupling of the coupling partner (e.g., boronic acid), and formation of palladium black.[3][4][5] Hydrodehalogenation can be minimized by using bulky ligands that disfavor β-hydride elimination, while homocoupling is often promoted by the presence of oxygen and can be reduced by ensuring strictly anaerobic conditions.[3][4][6]
Q3: How do I choose between a Pd(0) and Pd(II) precatalyst? A3: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are catalytically active but can be sensitive to air and may require careful handling.[5][7] Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are generally more stable but must be reduced to the active Pd(0) species in situ.[5][8] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they are air-stable and readily form the active LPd(0) species under basic reaction conditions, offering greater reliability.[3][9]
Q4: What should I do if my reagents are not fully soluble in the chosen solvent? A4: Poor solubility of reagents is a common cause of failed or inconsistent reactions.[8][10] If you observe poor solubility, consider switching to a different solvent system (e.g., dioxane/water, DMF/water, or toluene) or increasing the reaction temperature to ensure all components are in solution.[8][10] For Suzuki couplings, using boronic esters instead of boronic acids can sometimes improve solubility.[5]
Catalyst Selection and Troubleshooting Workflow
The following diagram illustrates a general workflow for selecting a catalyst system and troubleshooting common issues.
Caption: General workflow for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently.[3][8] 2. Poor Ligand Choice: Ligand is not suitable for the electron-rich and sterically hindered substrate.[2] 3. Boronic Acid Decomposition: Protodeboronation or homocoupling of the boronic acid.[5][8] | 1. Use an air-stable palladium precatalyst (e.g., SPhos Pd G3). If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-metal ratio (1:1 to 1.5:1).[3] 2. Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[8] 3. Use anhydrous solvents, degas the reaction mixture thoroughly, and consider a milder base like K₃PO₄ or Cs₂CO₃.[8] Using a boronic ester (e.g., pinacol (B44631) ester) can also increase stability.[11] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen promotes the homocoupling side reaction.[5] 2. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | 1. Ensure all solvents and reagents are rigorously degassed before use and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.[8] 2. Use a stronger base or a different solvent system (e.g., dioxane/water) to promote transmetalation.[8][12] |
| Hydrodehalogenation (Loss of Bromine) | 1. β-Hydride Elimination: A competing pathway in the catalytic cycle.[3] 2. Reaction Temperature Too High: Can favor decomposition pathways. | 1. Employ a sterically hindered ligand to disfavor this pathway.[3] 2. Lower the reaction temperature and monitor the reaction progress closely. |
| Inconsistent Yields | 1. Variable Reagent Quality: Especially the purity and stability of the boronic acid. 2. Poor Mixing: In biphasic systems, inefficient mixing can limit reaction rates. | 1. Use fresh, high-purity boronic acid or ester. 2. Ensure vigorous stirring, particularly for reactions with two phases. |
Summary of Typical Suzuki-Miyaura Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, SPhos Pd G3 | Precatalysts are often more reliable.[3] Catalyst loading: 0.1-5 mol%. |
| Ligand | SPhos, XPhos, PPh₃, dppf | Bulky, electron-rich ligands are preferred for this compound.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base can be critical and may require screening.[12][13] Typically 2-3 equivalents. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A co-solvent of water is often necessary to dissolve the inorganic base.[10][12] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed but can increase side reactions.[13] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between this compound and an amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: Inefficient formation of the active Pd(0) species from a Pd(II) source.[3] 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough for this challenging substrate.[3] 3. Ineffective Base: The base is not strong enough to deprotonate the amine or has poor solubility.[3] | 1. Use a palladium precatalyst (G3 or G4) that readily forms the active catalyst.[3] 2. Employ bulky biaryl phosphine (B1218219) ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for sterically hindered substrates.[3][14] 3. Use a strong, soluble base such as NaOtBu or LHMDS.[3] |
| Slow Reaction Rate | 1. Low Temperature: The reaction temperature is insufficient to overcome the activation energy.[3] 2. Low Catalyst Loading: Insufficient amount of catalyst for efficient turnover. | 1. Increase the reaction temperature, typically to around 100-110 °C.[3] 2. A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.[3] |
| Side Product Formation (Hydrodehalogenation) | 1. Unfavorable Pathway: The catalytic cycle is favoring β-hydride elimination.[3] 2. Aggressive Conditions: The base or temperature is too harsh. | 1. Use a bulky ligand to sterically hinder and disfavor the β-hydride elimination pathway.[3] 2. Consider using a less aggressive base or lowering the reaction temperature.[3] |
Summary of Typical Buchwald-Hartwig Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3/G4 | Precatalysts offer high activity and reliability.[3][14] Loading: 1-3 mol%. |
| Ligand | XPhos, SPhos, BrettPhos, RuPhos | Highly electron-rich and sterically demanding biarylphosphine ligands are required.[3][14] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically necessary.[3] 1.4-2.0 equivalents. |
| Solvent | Toluene, Dioxane, THF | High-boiling, non-coordinating solvents are preferred.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for aryl bromides.[3] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk tube inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with magnetic stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene to form a substituted alkene.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reactivity | 1. Electron-Rich Aryl Halide: The electron-donating methoxy group deactivates this compound towards oxidative addition.[1] 2. Steric Hindrance: The ortho-substituent hinders the catalyst. | 1. Use a more active catalyst system, such as a palladium N-heterocyclic carbene (NHC) complex, which can be effective for less reactive aryl halides.[16] 2. Increase the reaction temperature, but monitor for thermal decomposition. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) catalyst is unstable under the reaction conditions. | 1. Use a stabilizing ligand such as a phosphine (e.g., PPh₃) or an NHC ligand.[15][16] 2. Ensure the reaction is performed under an inert atmosphere. |
| Poor Selectivity | 1. Isomerization of Alkene: Double bond migration in the product. | 1. The Heck reaction generally shows good stereoselectivity for trans products.[17] If issues arise, re-evaluate the catalyst and ligand system. |
Summary of Typical Heck Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and robust choice.[15] Loading: 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, NHC ligands | Phosphine ligands are traditional; NHCs can offer higher stability and activity.[15][16] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HBr formed.[15] |
| Solvent | DMF, Acetonitrile, Dioxane | Polar aprotic solvents are typically used.[6] |
| Temperature | 80 - 140 °C | High temperatures are often necessary for aryl bromides.[16] |
Experimental Protocol: Heck Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the mixture to the required temperature (e.g., 120 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: Once complete, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne, typically using a dual palladium and copper catalyst system.[18]
Troubleshooting Guide
Caption: Troubleshooting decision tree for Sonogashira coupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inefficient Oxidative Addition: The C-Br bond is less reactive than a C-I bond, making the initial catalytic step difficult.[4] 2. Catalyst Decomposition: Formation of palladium black indicates the active Pd(0) has fallen out of the catalytic cycle.[4] | 1. Increase the reaction temperature or use a more active catalyst system with a bulky, electron-rich phosphine ligand.[4] 2. Ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents. Using a suitable phosphine ligand also helps stabilize the catalyst.[4] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes this copper-mediated side reaction.[4][6] 2. Slow Cross-Coupling: If the main reaction is slow, the side reaction becomes more prevalent. | 1. Rigorous degassing and maintaining an inert atmosphere are critical.[4] 2. Consider a copper-free Sonogashira protocol, which can minimize homocoupling.[19] |
| Black Precipitate (Palladium Black) | 1. Oxygen Exposure: Leads to oxidation and agglomeration of the Pd(0) catalyst.[4] 2. Solvent Choice: Certain solvents like THF can sometimes promote its formation.[4][20] | 1. Maintain strict anaerobic conditions throughout the setup and reaction.[4] 2. Consider switching to a different solvent such as DMF or triethylamine.[4] |
Summary of Typical Sonogashira Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Loading: 1-5 mol%. |
| Copper Source | CuI (Copper(I) iodide) | Co-catalyst, typically 1-10 mol%. |
| Ligand | PPh₃, P(t-Bu)₃ | Often included with the palladium source (e.g., PdCl₂(PPh₃)₂). |
| Base | Et₃N, Diisopropylamine | The base also frequently serves as the solvent or co-solvent.[18] |
| Solvent | THF, DMF, Toluene, or neat amine | Anhydrous conditions are traditionally required.[18] |
| Temperature | Room Temperature to 80 °C | Conditions are generally milder than for other coupling reactions. |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60 °C). The mixture may change color.
-
Monitoring: Follow the reaction by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Overcoming Steric Hindrance in Ortho-Bromoanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reactions involving the sterically hindered substrate, ortho-bromoanisole.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with ortho-bromoanisole challenging?
A1: The primary challenge in reactions with ortho-bromoanisole is steric hindrance. The bulky methoxy (B1213986) (-OCH₃) group is positioned directly adjacent to the bromine atom. This proximity physically obstructs the approach of catalysts and reagents to the reactive C-Br bond, thereby slowing down or preventing key steps in many reactions, such as oxidative addition in cross-coupling catalysis.
Q2: What are the most common issues encountered when using ortho-bromoanisole?
A2: Researchers frequently report low reaction yields, slow reaction rates, and the formation of side products. Common issues include incomplete conversion of the starting material, catalyst deactivation, and competing side reactions like hydrodehalogenation (replacement of bromine with hydrogen).
Q3: Which types of reactions are most affected by the steric hindrance in ortho-bromoanisole?
A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, are significantly impacted. Additionally, the formation of Grignard reagents can be sluggish.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with ortho-bromoanisole and an arylboronic acid, but my yields are consistently low. What can I do to improve the outcome?
Answer: Low yields in Suzuki-Miyaura couplings involving ortho-bromoanisole are typically due to inefficient oxidative addition or reductive elimination steps in the catalytic cycle, both exacerbated by steric hindrance. Here is a troubleshooting workflow to address this issue:
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | ~90 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | ~85 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12 | <40 |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents. The use of bulky, electron-rich ligands like SPhos and RuPhos generally leads to significantly higher yields compared to less sterically demanding ligands like PPh₃.
Issue 2: Failed or Low-Yield Buchwald-Hartwig Amination
Question: I am trying to couple a primary or secondary amine with ortho-bromoanisole using Buchwald-Hartwig amination, but I am observing very little to no product formation. What should I try?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The choice of ligand, base, and palladium source is critical for success.
Logical Relationship: Key Factors in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| Aniline | Pd(OAc)₂ (1.5) | RuPhos (3) | LHMDS (1.4) | Dioxane | 110 | 16 | ~88 |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | ~75 |
Issue 3: Difficulty in Forming the Grignard Reagent
Question: I am having trouble initiating the Grignard reaction with ortho-bromoanisole and magnesium turnings. What are some common solutions?
Answer: The formation of Grignard reagents from aryl bromides can be challenging, and the steric hindrance in ortho-bromoanisole can further decrease the rate of magnesium insertion.[1] Ensuring anhydrous conditions and proper activation of the magnesium surface are critical.
Experimental Workflow: Grignard Reagent Formation
Caption: A generalized experimental workflow for Grignard reagent formation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ortho-Bromoanisole with Phenylboronic Acid
Materials:
-
ortho-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add ortho-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of Ortho-Bromoanisole with Morpholine
Materials:
-
ortho-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the toluene, followed by ortho-bromoanisole and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[2]
Protocol 3: Grignard Reagent Formation from Ortho-Bromoanisole
Materials:
-
Magnesium turnings (1.2 mmol, 1.2 equiv)
-
ortho-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Anhydrous diethyl ether or THF (5 mL)
-
A small crystal of iodine
Procedure:
-
Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Dissolve the ortho-bromoanisole in 3 mL of anhydrous ether and add it to the dropping funnel.
-
Add approximately 0.5 mL of the ortho-bromoanisole solution to the magnesium turnings.
-
If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and the solution becomes cloudy.
-
Once the reaction has initiated, add the remaining ortho-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in subsequent reactions.[1]
References
Technical Support Center: Benzyne Formation from 2-Bromoanisole with Sodium Amide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the formation of benzyne (B1209423) from 2-bromoanisole using sodium amide. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of methoxyaniline isomers via the benzyne intermediate generated from this compound and sodium amide.
FAQs
Q1: What is the expected major product of the reaction between this compound and sodium amide in liquid ammonia (B1221849)?
A1: The major product is 3-methoxyaniline (m-anisidine). The reaction proceeds through a benzyne intermediate. The subsequent nucleophilic attack by the amide ion (from dissolved sodium amide in liquid ammonia) occurs preferentially at the meta-position relative to the methoxy (B1213986) group. This is because the electron-withdrawing inductive effect of the methoxy group stabilizes the resulting negative charge at the ortho position in the transition state.[1][2]
Q2: Why is a minor amount of 2-methoxyaniline (o-anisidine) also formed?
A2: While the formation of 3-methoxyaniline is electronically favored, nucleophilic attack can also occur at the ortho-position of the benzyne intermediate, leading to the formation of 2-methoxyaniline as a minor product.[2][3] The exact ratio of isomers can be influenced by reaction conditions.
Q3: What are the primary safety concerns when working with sodium amide?
A3: Sodium amide is a highly reactive and hazardous substance. Key safety concerns include:
-
High Reactivity with Water: It reacts violently with water, producing flammable hydrogen gas and corrosive sodium hydroxide.
-
Air Sensitivity: Prolonged exposure to air can lead to the formation of shock-sensitive peroxides, which can explode. Containers of sodium amide that appear yellow or brown should be handled as an extreme explosion risk.[4]
-
Corrosivity: It is highly corrosive to the skin, eyes, and respiratory tract.
-
Flammability: It can ignite spontaneously in moist air.
Always handle sodium amide in an inert atmosphere (e.g., in a glovebox or under nitrogen/argon) and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.[5] A Class D fire extinguisher for combustible metals should be readily available.
Q4: How should I properly quench the reaction and neutralize residual sodium amide?
A4: To quench the reaction, slowly and carefully add a proton source. A common and safe method is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride after the reaction is complete and cooled. For neutralizing larger amounts of unreacted sodium amide, it can be slowly added to a large volume of a cooled alcoholic solution (like isopropanol (B130326) or ethanol), followed by the addition of a weak acid such as acetic acid to neutralize the ammonia produced.[4] This should be done in a well-ventilated fume hood.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive Sodium Amide: Sodium amide may have degraded due to improper storage and exposure to air and moisture. | Use fresh, high-quality sodium amide. Visually inspect for any discoloration (yellow or brown tints indicate degradation). |
| Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed for an adequate duration. The reaction in liquid ammonia is typically rapid. | |
| Impure Starting Materials: this compound may contain impurities that interfere with the reaction. | Purify this compound by distillation before use. | |
| Improper Quenching: Product loss during the work-up procedure. | Quench the reaction at a low temperature before allowing it to warm to room temperature. | |
| Formation of Unexpected Byproducts | Dimerization of Benzyne: If the concentration of the benzyne intermediate is high and the nucleophile concentration is low, benzyne can dimerize. | Ensure an adequate excess of the nucleophilic species (ammonia in this case) is present. |
| Side reactions with impurities: Impurities in the solvent or starting materials can react with the highly reactive benzyne. | Use anhydrous solvents and purified reagents. | |
| Difficulty in Product Isolation and Purification | Similar Polarity of Isomers: The ortho and meta isomers of methoxyaniline can be challenging to separate due to their similar polarities. | Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable eluent system. Fractional distillation under reduced pressure may also be an option. |
| Product Volatility: The product may be volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. |
Data Presentation
Table 1: Product Distribution in the Reaction of Haloanisoles with Amide in Liquid Ammonia
| Starting Material | Product(s) | Approximate Yield/Ratio | Reference |
| This compound | 3-Methoxyaniline, 2-Methoxyaniline | Major, Minor | [2] |
| 3-Bromoanisole | 3-Methoxyaniline | Solely | [6] |
| 4-Bromoanisole | 4-Methoxyaniline, 3-Methoxyaniline | Mixture | [7] |
Note: Exact yields can vary based on specific reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of 3-Methoxyaniline from this compound
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet/outlet.
-
Low-temperature thermometer.
-
Schlenk line or glovebox for handling sodium amide.
-
Separatory funnel.
-
Standard glassware for extraction and distillation.
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer, dry ice condenser, and gas inlet. Flame-dry the apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Reaction Assembly: In a well-ventilated fume hood, place the flask in a cooling bath (e.g., acetone/dry ice).
-
Ammonia Condensation: Condense approximately 100 mL of ammonia into the flask at -78 °C.
-
Addition of Sodium Amide: Under a positive pressure of inert gas, carefully add sodium amide (e.g., 1.2 equivalents relative to this compound) to the liquid ammonia with vigorous stirring.
-
Addition of this compound: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes. The reaction is typically rapid.[7]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
Quenching: After the reaction is complete (typically 1-2 hours), slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture at low temperature until the excess sodium amide is neutralized.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Work-up: To the remaining residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of 3-methoxyaniline and 2-methoxyaniline, can be purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure.
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. Solved 12) The reaction of this compound with potassium | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solved The reaction of m-bromoanisole with amide anion in | Chegg.com [chegg.com]
- 7. Orthoparabromoanisole+NaNH2+NH3liq How do you predict class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromoanisole Amination
Welcome to the Technical Support Center for the amination of 2-Bromoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic routes.
Troubleshooting Guide
Low yields or failed reactions in the Buchwald-Hartwig amination of this compound can often be attributed to a few key factors. This guide provides a systematic approach to identifying and resolving common issues.
Common Problems and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. | - Ensure a strictly inert atmosphere (N₂ or Ar) as Pd(0) is oxygen-sensitive.[1][2] - Use a pre-catalyst or ensure proper in-situ reduction of a Pd(II) source.[1] - Degas solvents and reagents thoroughly.[2] |
| Suboptimal Ligand Choice: The ligand may not be suitable for this compound or the specific amine. | - For sterically hindered amines, use bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[3] - For primary amines, BrettPhos is often a good choice.[1][3] - Screen a variety of ligands to find the optimal one for your specific substrate combination. | |
| Incorrect Base: The base may be too weak to deprotonate the amine-palladium complex or too strong, causing side reactions. | - Strong, non-nucleophilic bases like NaOtBu are often effective but can be incompatible with sensitive functional groups.[1] - Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.[1] | |
| Side Product Formation | Hydrodehalogenation: The bromoanisole is reduced to anisole. | - This can be a competing pathway to the desired amination.[4] - Employing bulkier and more electron-donating ligands can accelerate the C-N bond formation, outcompeting this side reaction. - Lowering the reaction temperature may also disfavor hydrodehalogenation. |
| Di-arylation of Primary Amines: The primary amine reacts with two molecules of this compound. | - Use a slight excess of the primary amine. - The steric hindrance of the 2-methoxy group on this compound can help to disfavor this side reaction compared to less hindered aryl bromides. | |
| Poor Solubility of Reagents | Inappropriate Solvent: The starting materials are not fully dissolved in the reaction solvent. | - Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[1] - For more polar substrates, consider solvents like t-BuOH or DMF, but be aware that some polar solvents can coordinate to the palladium catalyst and inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield?
Low yields can be due to several factors, including an inactive catalyst, an inappropriate ligand for the specific amine, or an unsuitable base. The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial.[1][2] The choice of a bulky, electron-rich phosphine (B1218219) ligand is often necessary to promote the desired reaction.[3] Additionally, the base must be strong enough to facilitate the catalytic cycle but not so strong as to cause decomposition of your starting materials or products.[1]
Q2: What is the best catalyst system for the amination of this compound?
The optimal catalyst system (palladium source and ligand) is dependent on the amine coupling partner. For many applications, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos provides high yields.[3] Pre-formed catalysts, which do not require an in-situ activation step, can also be highly effective.
Q3: Can the methoxy (B1213986) group of this compound interfere with the reaction?
The methoxy group at the ortho position can influence the reactivity of the C-Br bond through electronic and steric effects. While it is generally well-tolerated in Buchwald-Hartwig aminations, its steric bulk may require the use of more sterically demanding ligands to facilitate the coupling, especially with hindered amines.
Q4: How do I choose the correct base for my reaction?
For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective.[1] However, if your amine or this compound derivative contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are good alternatives.[1] These weaker bases may necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.
Q5: What are common side reactions to look out for?
A common side reaction is the hydrodehalogenation of this compound to form anisole.[4] This occurs when the intermediate palladium-aryl complex undergoes β-hydride elimination (if an appropriate hydride source is present) instead of reductive elimination with the amine. Using bulky ligands and optimizing the reaction temperature can help to minimize this side product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of this compound
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS (1.5) | Toluene | 100 | 16 | ~80-90 |
| n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | ~85-95 |
| Diethylamine | Pd(OAc)₂ (1) | dppp (1.5) | NaOtBu (1.4) | Toluene | 80 | 24 | ~90-98 |
| Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | ~70-80 |
Note: Yields are approximate and can vary based on the specific reaction setup and purity of reagents. The data is compiled from typical conditions reported for similar aryl bromides.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Aniline
This protocol provides a general method for the amination of this compound with aniline using a palladium/XPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low-yield amination reactions.
References
Technical Support Center: Grignard Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction in Grignard reagent formation: Wurtz coupling.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of a Grignard reaction?
A1: Wurtz coupling is an undesired side reaction that occurs during the formation of a Grignard reagent (RMgX).[1] It involves the reaction of the newly formed Grignard reagent with the unreacted organohalide (R-X) to produce a symmetrical dimer (R-R) and magnesium halide.[2][3] This side reaction consumes both the starting material and the desired Grignard reagent, leading to lower yields of the intended product.[4]
Q2: What are the primary indicators of significant Wurtz coupling in my reaction?
A2: The most common indicator is a lower than expected yield of your desired product after the Grignard reagent has been used in a subsequent reaction.[5] During the reaction workup, you may also isolate a significant amount of a dimeric byproduct (R-R).[2] In some cases, particularly with benzylic halides, the formation of the Wurtz coupling product can lead to the reaction mixture becoming cloudy, black, or even solidifying into a jelly-like substance at high concentrations.[6]
Q3: How does the choice of solvent affect Wurtz coupling?
A3: The solvent plays a crucial role in stabilizing the Grignard reagent.[2] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard choices.[2] However, studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, can be superior in suppressing Wurtz coupling, especially for reactive substrates like benzyl (B1604629) Grignards.[7] THF is often considered better than diethyl ether for stabilizing the Grignard reagent, which can help improve selectivity.[1][6]
Q4: Can the quality of the magnesium metal influence the extent of Wurtz coupling?
A4: Absolutely. The use of fresh, high-purity, oxide-free magnesium is critical.[2] An oxide layer on the magnesium surface can inhibit or delay the initiation of the Grignard formation.[2] This delay can lead to an accumulation of the organohalide in the solution. Once the reaction initiates, it can proceed uncontrollably, leading to a rapid temperature increase and promoting the Wurtz coupling side reaction.[2][8] It is recommended to use shiny magnesium turnings and to avoid magnesium powder, which can react too violently.[8]
Troubleshooting Guide
Issue: Low Yield of Grignard Reagent and/or Presence of Dimeric Byproduct
This troubleshooting guide will help you identify the potential causes of excessive Wurtz coupling and provide corrective actions.
| Observation | Potential Cause | Recommended Action |
| Reaction is sluggish to initiate, then proceeds too rapidly. | Poor quality of magnesium (oxide layer). | Use fresh, shiny magnesium turnings.[2] Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] |
| Significant amount of R-R dimer isolated. | High local concentration of organohalide. | Add the organohalide solution slowly and dropwise to the magnesium suspension.[4][8] Ensure vigorous and efficient stirring to quickly bring the organohalide to the magnesium surface.[2] |
| Reaction becomes very hot, even with external cooling. | Reaction temperature is too high. | Maintain a lower reaction temperature. For highly reactive halides, consider cooling the reaction flask in an ice bath or even a dry ice/acetone bath.[4][8] |
| Consistently low yields despite slow addition and cooling. | Inappropriate solvent choice. | Consider switching from diethyl ether to THF, which offers better stabilization of the Grignard reagent.[1] For particularly problematic substrates like benzylic halides, 2-MeTHF is an excellent alternative to suppress Wurtz coupling.[7] |
| Low yields with primary or benzylic halides. | These substrates are inherently more prone to Wurtz coupling. | In addition to the above measures, consider using a continuous flow reactor setup. This method has been shown to significantly improve selectivity and reduce Wurtz coupling by maintaining low concentrations of the organohalide.[1][3][9] |
Experimental Protocols
Protocol 1: Minimizing Wurtz Coupling via Slow Addition and Temperature Control
This protocol outlines a general laboratory procedure for the formation of a Grignard reagent with minimized Wurtz coupling.
Materials:
-
Three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[5]
-
Reflux condenser and dropping funnel, also flame-dried and cooled under an inert atmosphere.
-
Magnesium turnings.
-
Anhydrous solvent (e.g., THF or 2-MeTHF).
-
Organohalide.
-
Initiator (e.g., iodine crystal).
-
Stir bar.
Procedure:
-
Place the magnesium turnings and a stir bar in the round-bottom flask under a positive pressure of inert gas.
-
Add a small amount of anhydrous solvent to just cover the magnesium.
-
Add a single crystal of iodine to activate the magnesium surface.[8]
-
Dissolve the organohalide in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the organohalide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
-
Once initiated, begin the slow, dropwise addition of the remaining organohalide solution from the dropping funnel. Maintain a steady, gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.[8]
-
Ensure efficient stirring throughout the addition to minimize the concentration of the organohalide in the solution.[2]
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating as required to ensure full consumption of the magnesium.
Protocol 2: Quantitative Analysis of Grignard Reagent Concentration by Titration
To accurately assess the yield of your Grignard reagent and indirectly the extent of side reactions, it is crucial to determine its concentration before use.
Materials:
-
Salicylic acid or Iodine.
-
Anhydrous THF.
-
Indicator (e.g., 1,10-phenanthroline).
-
Standardized solution of sec-butanol in xylene.
-
Dry glassware (burette, flasks).
Procedure (using Iodine):
-
Prepare a standardized solution of iodine in anhydrous THF.
-
In a flame-dried flask under an inert atmosphere, add a precise volume of the Grignard reagent solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly titrate the Grignard solution with the standardized iodine solution with vigorous stirring.
-
The endpoint is the persistence of the brown/yellow color of iodine.[5]
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing Wurtz coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 2-Bromoanisole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 2-Bromoanisole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several key challenges. Exothermic reactions, such as Grignard formation or lithiation, require careful thermal management to prevent runaway reactions.[1] Maintaining anhydrous conditions in large-scale reactors can be difficult, leading to reduced yields.[2] Inefficient mixing at a larger scale can result in localized "hot spots" and increased byproduct formation.[3] Furthermore, the steric hindrance from the ortho-methoxy group in this compound can influence its reactivity compared to other bromoanisole isomers, potentially requiring optimized conditions at scale.
Q2: What are the most common side reactions observed during the scale-up of this compound reactions?
A2: The most prevalent side reactions depend on the specific transformation:
-
Grignard Reactions: The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting this compound to form a homocoupled biphenyl (B1667301) byproduct.[2] This can often be minimized by the slow, controlled addition of this compound to the magnesium turnings.
-
Suzuki-Miyaura Coupling: Common byproducts include the homocoupling of the boronic acid reagent and protodehalogenation (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[4] The presence of oxygen can promote homocoupling.[5]
-
Lithiation Reactions: A significant challenge with bromoanisoles is competing ortho-lithiation, where the organolithium reagent abstracts a proton from the aromatic ring ortho to the methoxy (B1213986) group, in addition to the desired halogen-metal exchange.[6]
Q3: How does the choice of solvent impact the scale-up of Grignard reactions with this compound?
A3: Solvent choice is critical for both safety and reaction efficiency at scale. While ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions, they pose safety concerns due to their low boiling points and potential for peroxide formation.[7][8] For scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is often a superior alternative as it can be derived from renewable resources and has been shown to suppress Wurtz coupling byproducts.[4][8] Cyclopentyl methyl ether (CPME) is another greener solvent option with a higher boiling point and resistance to peroxide formation.[7][8]
Troubleshooting Guides
Issue 1: Low Yield or Failure in Grignard Reaction Scale-up
This is a frequent issue when scaling up the formation of 2-methoxyphenylmagnesium bromide. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Grignard Reaction Failure
Caption: Troubleshooting flowchart for low-yield this compound Grignard reactions.
Issue 2: Poor Selectivity and Byproduct Formation in Suzuki-Miyaura Coupling at Scale
Achieving high selectivity and minimizing byproducts is a common hurdle when scaling up the Suzuki-Miyaura coupling of this compound.
Troubleshooting Strategies for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[5] | - Ensure thorough degassing of solvents and the reaction vessel. - Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon). |
| Inappropriate catalyst or ligand choice. | - Screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands can be beneficial.[4] | |
| Protodehalogenation (loss of Bromine) | Presence of protic impurities (e.g., water). | - Use anhydrous solvents and reagents. |
| Inappropriate base selection. | - Use non-nucleophilic, anhydrous bases like K₃PO₄ or Cs₂CO₃.[4] | |
| Low Conversion of this compound | Inefficient catalyst activity at lower temperatures. | - Gradually increase the reaction temperature while monitoring for byproduct formation.[9] |
| Low catalyst loading. | - Optimize catalyst loading; a slight increase may be necessary at scale.[10][11] | |
| Poor mixing. | - Ensure adequate agitation to maintain a homogeneous mixture, especially with heterogeneous catalysts. |
Data Presentation
Table 1: Solvent Effects on the Grignard Reaction of an Aryl Bromide
This table summarizes the effect of different solvents on the yield of a Grignard reaction, highlighting the suppression of the Wurtz byproduct with 2-MeTHF.
| Solvent | Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | - |
| Tetrahydrofuran (THF) | 27 | High |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Low |
| Cyclopentyl methyl ether (CPME) | 45 | - |
Data adapted from a comparative study on Grignard reactions.[8]
Table 2: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling
This table illustrates how catalyst loading can be optimized to achieve high yields in Suzuki-Miyaura cross-coupling reactions.
| Catalyst Loading (mol%) | Yield (%) |
| 0.5 | 85 |
| 1.0 | 92 |
| 1.5 | 93 |
| 2.0 | 93 |
Data is representative and adapted from studies on catalyst optimization.[10]
Experimental Protocols
Protocol 1: Scale-up of Grignard Reagent Formation with this compound
This protocol outlines a general procedure for the formation of 2-methoxyphenylmagnesium bromide at a larger scale.
Workflow for Grignard Reagent Formation
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. energy.gov [energy.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing 2-Bromoanisole
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted 2-bromoanisole from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a colorless to pale yellow liquid at room temperature.[1] Key properties are summarized in the table below.
Q2: What is the most straightforward method to remove a small amount of this compound?
A2: If the desired product is a solid, recrystallization is often the simplest method to remove residual this compound.[2][3] For liquid products, a simple aqueous workup followed by evaporation of the organic solvent may be sufficient if the product has a significantly higher boiling point than this compound.
Q3: How can I effectively remove this compound if my product has a similar boiling point?
A3: When the boiling points are too close for fractional distillation, column chromatography is the most effective method for separation.[4][5] The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q4: Is this compound soluble in water?
A4: this compound has limited solubility in water due to its hydrophobic benzene (B151609) ring.[1][6] It is, however, soluble in common organic solvents like ethanol, diethyl ether, dichloromethane, and toluene.[1][2][6]
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound may cause skin and eye irritation.[7] It is combustible and incompatible with strong oxidizing agents.[2][8] It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product and this compound co-distill during fractional distillation. | The boiling points of the product and this compound are too close for effective separation by distillation.[10] | 1. Utilize Column Chromatography: This is the preferred method for separating compounds with similar boiling points.[4] 2. Chemical Conversion: If applicable, consider converting the product to a salt or derivative with significantly different physical properties, facilitating separation. After separation, the original product can be regenerated. |
| An emulsion forms during liquid-liquid extraction. | The densities of the organic and aqueous layers are too similar, or surfactants are present.[11] | 1. Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[11] 2. Add More Organic Solvent: Diluting the organic layer can help to break the emulsion.[11] 3. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking.[11] 4. Filtration: Filter the emulsified layer through a pad of Celite.[11] |
| The product does not crystallize from the reaction mixture. | The product may be an oil at room temperature, or impurities (including this compound) are inhibiting crystallization.[12] | 1. Purify First: Use column chromatography to separate the product from this compound and other impurities before attempting crystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product. 3. Change Solvent: Experiment with different crystallization solvents or solvent mixtures. |
| This compound is still present after column chromatography. | The solvent system (eluent) used for chromatography did not provide adequate separation. | 1. Optimize Eluent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems with different polarities to find one that gives good separation between your product and this compound. 2. Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve separation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrO | [13] |
| Molar Mass | 187.04 g/mol | [13][14] |
| Appearance | Colorless to pale yellow liquid | [1][13] |
| Boiling Point | 216-223 °C (at 760 mmHg) | [13][14][15] |
| 158-160 °C (at 10 mmHg) | [16] | |
| Melting Point | 2-3 °C | [2][13][15] |
| Density | 1.502 g/mL at 25 °C | [14] |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and other organic solvents. | [1][2][6][7] |
| Refractive Index (n20/D) | 1.573 | [2][14] |
Experimental Protocols
Protocol 1: Removal of this compound by Fractional Distillation
This method is suitable when the boiling point of the desired product differs from that of this compound by at least 25-30 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer.
-
Charge the Flask: Place the crude product mixture containing unreacted this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect Fractions:
-
Discard the initial fraction (forerun), which may contain low-boiling impurities.
-
Carefully collect the fraction that distills at the boiling point of this compound (approx. 216-223 °C at atmospheric pressure).[13][14][15] The distillation temperature should be monitored closely.
-
Once the temperature begins to rise again, change the receiving flask to collect the desired product.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity.
Protocol 2: Purification by Column Chromatography
This is the most versatile method for separating this compound from products with similar physical properties.[5]
-
TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent should provide a good separation between this compound and the desired product (Rf values should differ by at least 0.2).
-
Column Packing:
-
Secure a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[17]
-
Add a small layer of sand.
-
Prepare a slurry of silica (B1680970) gel or alumina (B75360) in the chosen eluent.[4][18]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[17][18] Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product mixture in a minimal amount of the eluent.
-
Carefully add the sample to the top of the packed column.[19]
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow of the eluent through the column.
-
-
Fraction Collection and Analysis:
-
Collect small, sequential fractions.
-
Analyze the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Removal of this compound by Liquid-Liquid Extraction
This method can be used if the product has significantly different solubility properties or can be converted into a water-soluble salt.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in which both the product and this compound are soluble.
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of water and shake the funnel, venting frequently.[20] Allow the layers to separate.
-
Drain the aqueous layer. This step helps remove water-soluble impurities.
-
If the product is an acid or a base, it can be selectively extracted into an aqueous layer by washing with an aqueous base (e.g., sodium bicarbonate solution) or an aqueous acid (e.g., dilute HCl), respectively.[21] this compound will remain in the organic layer.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[22]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator to isolate the product.
Mandatory Visualizations
Caption: A decision-making workflow for selecting the appropriate purification method.
Caption: A stepwise workflow for purification using column chromatography.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 578-57-4 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 6. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound [stenutz.eu]
- 16. 2-溴苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR Analysis of 2-Bromoanisole Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H NMR spectroscopy for the analysis of reaction products derived from 2-bromoanisole, a versatile building block in organic synthesis. We will explore its application in monitoring key transformations such as Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Furthermore, this guide will compare 1H NMR with alternative analytical techniques, offering insights into the strengths and limitations of each method for reaction monitoring and product characterization.
1H NMR Spectral Data of this compound and its Reaction Products
1H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals provide a detailed fingerprint of the molecular structure. Below is a summary of the characteristic 1H NMR data for this compound and its common reaction products.
| Compound | Structure | Key 1H NMR Signals (CDCl₃, 400 MHz) |
| This compound | δ 7.53 (dd, 1H), 7.27 (ddd, 1H), 6.91 (dd, 1H), 6.84 (td, 1H), 3.89 (s, 3H, -OCH₃) | |
| 2-Methoxyphenylmagnesium bromide | ![]() | In situ analysis is challenging due to the high reactivity and complex equilibria. Expected shifts are upfield compared to the starting material. |
| 2-Methoxybiphenyl (Suzuki Product) | ![]() | δ 7.55-7.52 (m, 2H), 7.42-7.38 (m, 2H), 7.34-7.30 (m, 1H), 7.02-6.96 (m, 4H), 3.81 (s, 3H, -OCH₃) |
| N-(2-methoxyphenyl)aniline (Buchwald-Hartwig Product) | ![]() | δ 7.30-7.25 (m, 2H), 7.15-7.10 (m, 1H), 7.00-6.85 (m, 6H), 5.75 (s, 1H, -NH), 3.88 (s, 3H, -OCH₃) |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis and analysis. The following are representative protocols for the Grignard reaction, Suzuki coupling, and Buchwald-Hartwig amination of this compound.
Formation of 2-Methoxyphenylmagnesium Bromide
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flask equipped with a reflux condenser and a magnetic stirrer is charged with magnesium turnings.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension.
-
The reaction is initiated by gentle heating. Once the reaction starts (as evidenced by bubbling and heat evolution), the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete conversion.
-
The resulting Grignard reagent is a grayish solution and is typically used immediately for subsequent reactions.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (B28343)/Ethanol/Water (4:1:1)
Procedure:
-
To a flask are added this compound, phenylboronic acid, potassium carbonate, and the palladium catalyst system.
-
The solvent mixture is added, and the flask is purged with an inert gas.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates completion.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-methoxybiphenyl.
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, a flask is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Anhydrous toluene is added, followed by this compound and aniline.
-
The flask is sealed and heated to 100 °C with stirring for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ether, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford N-(2-methoxyphenyl)aniline.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental procedures can significantly aid in understanding complex processes.
Caption: Reaction pathways for Grignard, Suzuki, and Buchwald-Hartwig reactions of this compound.
Caption: A general experimental workflow for 1H NMR analysis of a reaction mixture.
Comparison with Alternative Analytical Methods
While 1H NMR is a powerful tool, other analytical techniques can also provide valuable information for monitoring reactions and characterizing products. The choice of method often depends on the specific requirements of the analysis.
| Feature | 1H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Information Content | Detailed structural information, quantitative analysis of mixture components. | Separation of volatile compounds, quantitative analysis with calibration. | Separation of a wide range of compounds, quantitative analysis with calibration. | Qualitative assessment of reaction progress, identification of spots by Rf value. |
| Sample Preparation | Simple dilution in a deuterated solvent. | Often requires derivatization for non-volatile compounds, dilution in a suitable solvent. | Dilution in a mobile phase compatible solvent, filtration may be necessary. | Spotting a small amount of the reaction mixture directly onto the plate. |
| Analysis Time | 5-15 minutes per sample. | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-20 minutes per plate. |
| Cost-Effectiveness | High initial instrument cost, lower running costs. | Moderate instrument cost, requires carrier gas. | High instrument cost, requires solvents and columns. | Very low cost for plates and developing chambers. |
| Strengths | Unambiguous structure elucidation, inherently quantitative without calibration standards. | High separation efficiency for volatile compounds, sensitive detectors available (e.g., MS). | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Rapid, simple, and inexpensive for qualitative reaction monitoring. |
| Limitations | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Can be time-consuming to develop separation methods, requires reference standards for quantification. | Limited resolution, not quantitative, provides minimal structural information. |
A Comparative Guide to the Reactivity of 2-Bromoanisole and 4-Bromoanisole
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted aryl halides is paramount for efficient synthetic planning. Bromoanisole, a common building block, exists in ortho, meta, and para isomers. The position of the methoxy (B1213986) group relative to the bromine atom significantly influences the molecule's electronic and steric environment, leading to marked differences in reactivity. This guide provides an objective comparison of the reactivity of 2-Bromoanisole and 4-Bromoanisole (B123540) in key synthetic reactions, supported by experimental data and detailed protocols.
Core Principles: Electronic and Steric Effects
The differential reactivity of this compound and 4-bromoanisole is governed by the interplay of electronic and steric effects originating from the methoxy (-OCH₃) substituent.
Electronic Effects: The methoxy group exerts two opposing electronic influences:
-
Resonance (+R Effect): The oxygen's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This is a strong, activating effect for electrophilic aromatic substitution and generally deactivating for reactions favoring electron-poor rings (like oxidative addition in cross-coupling).
-
Inductive Effect (-I Effect): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance.
Overall, the +R effect is dominant, making the anisole (B1667542) ring more electron-rich than benzene, especially at the ortho and para positions.
Steric Effects: The physical bulk of the methoxy group in this compound creates significant steric hindrance around the adjacent C-Br bond. This congestion can impede the approach of bulky reagents, such as palladium-phosphine complexes, dramatically slowing reaction rates. This effect is absent in 4-bromoanisole, where the substituents are distant.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental in modern synthesis. The key rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is favored by electron-poor aryl halides and is sensitive to steric hindrance.
Analysis:
-
4-Bromoanisole: Exhibits significantly higher reactivity. Although the electron-donating -OCH₃ group deactivates the C-Br bond towards oxidative addition compared to an electron-deficient aryl halide, the lack of steric hindrance allows the palladium catalyst to access the reaction site readily.
-
This compound: Shows much lower reactivity. The severe steric hindrance from the ortho-methoxy group greatly impedes the approach of the bulky palladium catalyst, leading to slower reaction rates and often requiring more forcing conditions or specialized, less bulky catalyst systems.
Data Presentation: Suzuki-Miyaura Coupling
The coupling of bromoanisole isomers with phenylboronic acid highlights the difference in reactivity.
| Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene (B28343) | 12 | 95 | [1] |
| This compound | Pd catalyst | K₃PO₄ | EtOH/H₂O | ~2 | ~85 | [2] |
Note: Conditions are from different studies and are not a direct head-to-head comparison, but illustrate general reactivity. The reaction for this compound used a specialized porous polymer-confined catalyst, which may enhance reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
This protocol is a representative procedure for a standard Suzuki-Miyaura reaction.
-
Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add toluene (5 mL) via syringe, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously for 12 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the biphenyl (B1667301) product.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions like nitration, the highly activating ortho, para-directing -OCH₃ group governs the regioselectivity, overwhelming the weaker deactivating, ortho, para-directing effect of the bromine atom.
Analysis:
-
4-Bromoanisole: The two positions ortho to the methoxy group (C2 and C6) are highly activated and electronically equivalent. Nitration is expected to occur exclusively at these positions to yield 2-nitro-4-bromoanisole.
-
This compound: The positions ortho (C6) and para (C4) to the methoxy group are activated. The C4 position is both electronically favored (para to -OCH₃) and sterically accessible. The C6 position is also activated but is sterically hindered by the adjacent methoxy group. Therefore, substitution is expected to strongly favor the C4 position, yielding 4-nitro-2-bromoanisole.
Data Presentation: Predicted Regioselectivity in Nitration
| Substrate | Major Product | Minor Product(s) | Rationale |
| 4-Bromoanisole | 2-Bromo-4-nitroanisole | None expected | Substitution occurs at the activated positions ortho to the powerful -OCH₃ directing group. |
| This compound | 2-Bromo-4-nitroanisole | 2-Bromo-6-nitroanisole | Substitution is directed primarily to the sterically accessible and electronically activated C4 position (para to -OCH₃). |
Note: Experimental studies on the nitration of anisole itself show a strong preference for the para-substituted product (o/p ratio can be as high as 20:80), supporting the prediction that the C4 position in this compound would be highly favored.[3]
Experimental Protocol: Nitration of Bromoanisole
This protocol is a general procedure for the nitration of an activated aromatic ring and requires extreme caution.
-
Acid Mixture Preparation: In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid (4.0 mL) to concentrated nitric acid (4.0 mL). Mix gently and allow to cool.
-
Reaction Setup: In a separate 25-mL round-bottom flask equipped with a stir bar, dissolve the bromoanisole isomer (10 mmol) in a suitable solvent like chloroform (B151607) or acetic acid. Cool this flask in an ice bath.
-
Addition: Add the cold nitrating acid mixture dropwise to the stirred bromoanisole solution over 15-20 minutes. Crucially, maintain the internal temperature below 10°C to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice (approx. 50 g) in a beaker. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) or ethyl acetate (3 x 25 mL). Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to separate isomers.
Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This process is sensitive to the electronic properties of the aryl halide.
Analysis:
-
4-Bromoanisole: The electron-donating methoxy group increases the electron density on the aromatic ring, making the C-Br bond less polarized and the initial electron transfer from magnesium less favorable.
-
This compound: The reactivity at the C2 position is influenced by a combination of the -I effect (which facilitates the reaction) and potential chelation of the methoxy oxygen to the magnesium center during formation, which can stabilize the reagent.
Studies on the regioselective Grignard formation of 2,4-dibromoanisole (B1585499) provide direct insight. Different Grignard reagents can selectively react at either the C2 or C4 position, demonstrating an inherent difference in the reactivity of these sites.
Data Presentation: Regioselective Grignard Formation from 2,4-Dibromoanisole
| Reagent | Solvent | Temp (°C) | Time (h) | Selectivity (C4-MgX : C2-MgX) |
| iPrMgCl·LiCl | THF | 25 | 2 | >99 : 1 |
| sBu₂Mg·2LiOR | Toluene | 25 | 0.1 | 1 : >99 |
Data from BenchChem Application Notes on regioselective Grignard formation. This data strongly suggests that the C-Br bond at the 4-position is more susceptible to bromine-magnesium exchange with standard reagents like iPrMgCl·LiCl, while the C-Br bond at the 2-position can be targeted with specialized reagents, indicating its distinct reactivity profile.
Experimental Protocol: Grignard Reagent Formation from 4-Bromoanisole
This protocol describes the general formation of a Grignard reagent, which must be performed under strictly anhydrous conditions.
-
Preparation: Assemble a three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagents: Place magnesium turnings (1.2 equiv.) in the flask. A crystal of iodine can be added as an activator.
-
Initiation: Add a small portion (approx. 10%) of a solution of 4-bromoanisole (1.0 equiv.) in anhydrous THF or diethyl ether via the dropping funnel. Gentle warming or sonication may be required to initiate the reaction, often indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure full conversion. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately in the subsequent reaction.
Summary and Conclusion
The reactivity of this compound and 4-bromoanisole is distinctly different, a fact that must be leveraged for successful synthetic design.
| Reaction Type | 4-Bromoanisole Reactivity | This compound Reactivity | Primary Reason for Difference |
| Pd Cross-Coupling | High | Low | Steric hindrance from the ortho -OCH₃ group in this compound impedes the catalyst. |
| Electrophilic Subst. | High (ortho to -OCH₃) | High (para to -OCH₃) | The powerful ortho, para-directing effect of the -OCH₃ group dominates; steric factors influence site preference in the 2-isomer. |
| Grignard Formation | Moderate | Moderate (Distinct) | Complex electronic and potential chelation effects lead to different reactivity profiles for each position. |
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 2-Bromoanisole
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a detailed, objective comparison of these two powerful reactions for the functionalization of 2-bromoanisole, providing experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal synthetic route.
While both reactions can effectively couple this compound with a variety of partners, they operate under distinct mechanistic pathways and present different advantages and disadvantages concerning toxicity, reaction conditions, and functional group tolerance.[1]
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Stability of Reagents | Boronic acids can be susceptible to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Reaction Conditions | Typically requires a base for activation of the organoboron reagent.[3][4] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][5] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1][5] |
Performance Data: A Comparative Look
Direct comparative data for the Suzuki and Stille coupling of this compound under identical conditions is limited in the literature. However, studies on similar substrates, such as the isomeric 4-bromoanisole, provide valuable insights into the expected performance of each reaction.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | This compound | Phenylboronic acid | Pd catalyst in a thiadiazole-functionalized porous polymer | - | H₂O/EtOH | 50 | - | >95[6] |
| Stille | 4-Bromoanisole | Diazocine-stannane | Pd(OAc)₂ / XPhos | - | Toluene (B28343) | 80 | 16 | 90[7] |
| Suzuki | 4-Bromoanisole | Diazocine-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 80 | 16 | 95[7] |
The data suggests that for an electron-rich aryl bromide like bromoanisole, both Suzuki and Stille couplings can achieve high yields.[7] The choice between the two may therefore hinge on other factors such as the stability of the coupling partners, functional group compatibility, and concerns regarding toxicity and byproduct removal.
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles for both Suzuki and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8] The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the organoboron compound with a base.[3][8] Reductive elimination from the subsequent diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki coupling reaction.
Stille Coupling Catalytic Cycle
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst.[2][5] The subsequent transmetalation step involves the transfer of an organic group from the organostannane reagent to the palladium center.[5] This step typically does not require a base.[1] The cycle is completed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocols
The following are generalized experimental procedures for Suzuki and Stille couplings, which can be adapted for the specific case of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[1] The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent system (e.g., toluene/water or dioxane/water) is then added. The reaction mixture is heated with vigorous stirring for a specified time, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]
General Procedure for Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) are dissolved in a degassed anhydrous solvent (e.g., toluene or DMF).[5][10] The reaction mixture is heated to the desired temperature and stirred for the required duration. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction mixture is cooled and may be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which can then be removed by filtration. The filtrate is then subjected to a standard aqueous workup and the product is purified by column chromatography.[5]
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation involving this compound. The Suzuki coupling is often favored due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[1] However, the Stille coupling's excellent functional group tolerance and the high stability of organostannane reagents make it a superior choice for substrates with sensitive functionalities or when the corresponding boronic acid is unstable.[1][7] The ultimate decision will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT and HF Calculations for the Vibrational Analysis of 3-Bromoanisole
This guide provides a detailed comparison of Density Functional Theory (DFT) and Hartree-Fock (HF) calculations for the vibrational analysis of 3-bromoanisole (B1666278). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the computational methodologies and their performance against experimental data.
Introduction
Vibrational spectroscopy, coupled with computational analysis, is a powerful tool for elucidating the structural and electronic properties of molecules. For halogenated aromatic compounds like 3-bromoanisole, which are relevant in various chemical and pharmaceutical contexts, accurate vibrational frequency assignments are crucial. This guide compares two fundamental quantum chemical methods, the ab initio Hartree-Fock (HF) theory and Density Functional Theory (DFT), in predicting the vibrational spectra (FT-IR and FT-Raman) of 3-bromoanisole.
The central aim is to objectively assess the accuracy of these computational approaches by comparing their theoretical predictions with experimental findings. A study by Ramalingam and Periandy provides a direct comparison of these methods for 3-bromoanisole, forming the primary basis for this guide.[1]
Experimental and Computational Protocols
A robust comparison between theoretical and experimental data relies on well-defined methodologies.
2.1. Experimental Spectroscopy
The experimental vibrational spectra for 3-bromoanisole were recorded in the liquid phase.[1]
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was recorded in the 4000–100 cm⁻¹ region.[1]
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum was also recorded in the 4000–100 cm⁻¹ range.[1]
2.2. Computational Methods
The theoretical vibrational frequencies were calculated using both HF and DFT methods.
-
Hartree-Fock (HF) Calculations: An ab initio HF calculation was performed using the 6-31G(d,p) basis set.[1]
-
Density Functional Theory (DFT) Calculations: DFT calculations were carried out using the LSDA (Local Spin Density Approximation) and MPW1PW91 (Modified Perdew-Wang 1-parameter model for exchange combined with the Perdew-Wang 91 correlation functional) methods.[1] The basis sets employed were 6-31G(d,p) and 6-311G(d,p).[1]
All calculated frequencies were scaled to correct for systematic errors arising from the harmonic approximation.[1] The optimized geometric parameters (bond lengths and angles) from the calculations were also compared with experimental values where available.[1]
Comparative Analysis of Vibrational Frequencies
The performance of DFT and HF methods is best evaluated by comparing the calculated vibrational frequencies with the experimentally observed FT-IR and FT-Raman bands. For 3-bromoanisole, a strong correlation was found between the experimental and scaled theoretical frequencies.[1]
However, the study highlights a notable difference in accuracy between the two methodologies. The DFT-LSDA/6-311G(d,p) calculations were found to be more reliable for the vibrational study of 3-bromoanisole when compared to the ab initio HF/6-31G(d,p) calculations.[1] This suggests that the inclusion of electron correlation effects in DFT methods provides a more accurate description of the molecule's vibrational modes.
Below is a summary table comparing a selection of experimentally observed and theoretically calculated vibrational frequencies for key functional groups in 3-bromoanisole.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled HF/6-31G(d,p) (cm⁻¹) | Scaled DFT/LSDA/6-311G(d,p) (cm⁻¹) |
| C-H stretch (aromatic) | 3067 | 3070 | 3075 | 3068 |
| O-CH₃ asymmetric stretch | 2962 | 2960 | 2968 | 2963 |
| O-CH₃ symmetric stretch | 2839 | 2840 | 2845 | 2840 |
| C=C stretch (aromatic) | 1587 | 1590 | 1595 | 1588 |
| C=C stretch (aromatic) | 1475 | 1478 | 1482 | 1476 |
| O-CH₃ in-plane bend | 1435 | 1438 | 1440 | 1436 |
| C-O-C asymmetric stretch | 1248 | 1250 | 1255 | 1249 |
| C-O-C symmetric stretch | 1038 | 1040 | 1045 | 1039 |
| C-Br stretch | 675 | 678 | 680 | 676 |
Data compiled and adapted from the study by Ramalingam and Periandy (2011).[1]
Workflow for Comparing Theoretical and Experimental Data
The logical process for comparing computational and experimental vibrational analysis can be visualized as a workflow. This involves performing the calculations, recording experimental spectra, and then comparing the results to assess the accuracy of the theoretical models.
Caption: Workflow for vibrational analysis of 3-bromoanisole.
Conclusion
For the vibrational analysis of 3-bromoanisole, both Hartree-Fock and Density Functional Theory methods provide results that are in good agreement with experimental data after scaling.[1] However, the evidence strongly indicates that DFT, specifically with the LSDA functional and a 6-311G(d,p) basis set, offers superior accuracy and is more reliable than the HF/6-31G(d,p) method.[1] This improved performance is attributed to DFT's more effective handling of electron correlation. Researchers and professionals performing vibrational analyses on similar halogenated aromatic systems should consider DFT methods as the more robust and predictive computational tool.
References
Comparative Analysis of Benzyne Intermediates from 2- and 3-Bromoanisole
A comprehensive guide for researchers, scientists, and drug development professionals on the formation and reactivity of benzyne (B1209423) intermediates derived from 2-bromoanisole and 3-bromoanisole (B1666278). This report details the mechanistic pathways, product distributions, and experimental considerations for these two isomers.
The generation of highly reactive benzyne intermediates from aryl halides is a cornerstone of modern synthetic organic chemistry, enabling the formation of complex aromatic compounds. The position of substituents on the starting aryl halide can significantly influence the regioselectivity of subsequent nucleophilic attack on the benzyne intermediate. This guide provides a detailed comparison of the benzyne intermediates generated from this compound and 3-bromoanisole, focusing on their reaction with sodium amide in liquid ammonia (B1221849).
Executive Summary
Both this compound and 3-bromoanisole, when treated with a strong base such as sodium amide in liquid ammonia, proceed through a benzyne intermediate to yield substituted aniline (B41778) products. The key distinction lies in the regioselectivity of the nucleophilic attack by the amide ion on the respective benzyne intermediates. The methoxy (B1213986) group, through its inductive effect, plays a crucial role in directing this addition.
The reaction of this compound is highly regioselective, predominantly yielding 3-methoxyaniline (m-anisidine). In contrast, the reaction of 3-bromoanisole can theoretically lead to a mixture of products, although the formation of m-methoxyaniline is also a primary outcome. This guide will delve into the experimental data that quantifies these outcomes and provide detailed protocols for their execution.
Data Presentation: Product Distribution Analysis
The reaction of 2- and 3-bromoanisole with sodium amide in liquid ammonia leads to the formation of methoxyaniline isomers. The distribution of these products is a direct consequence of the position of the triple bond in the benzyne intermediate and the directing effect of the methoxy group.
| Starting Material | Benzyne Intermediate(s) | Product(s) | Reported Yield(s) |
| This compound | 3-Methoxybenzyne | 3-Methoxyaniline, 2-Methoxyaniline | High yield of 3-methoxyaniline[1] |
| 3-Bromoanisole | 3-Methoxybenzyne | 3-Methoxyaniline | Solely m-methoxyaniline reported in some cases[2] |
Mechanistic Pathways and Regioselectivity
The formation of the benzyne intermediate proceeds via an elimination-addition mechanism. A strong base, typically sodium amide, abstracts a proton ortho to the bromine atom, followed by the elimination of the bromide ion to form the highly strained triple bond of the benzyne.
From this compound: Deprotonation can only occur at the C3 position, leading to a single benzyne intermediate, 3-methoxybenzyne.
From 3-Bromoanisole: Deprotonation can occur at either the C2 or C4 position. However, both deprotonation events lead to the same 3-methoxybenzyne intermediate.
The subsequent nucleophilic addition of the amide ion (NH₂⁻) to the 3-methoxybenzyne intermediate is the regioselectivity-determining step. The electron-withdrawing inductive effect of the methoxy group stabilizes an adjacent carbanion. Therefore, the nucleophile preferentially attacks the carbon atom meta to the methoxy group (C3), which places the resulting negative charge on the carbon atom ortho to the methoxy group (C2), where it is stabilized by induction.[3] This explains the high regioselectivity observed in the amination of this compound to yield 3-methoxyaniline.[1]
References
Comparative Guide to Quantifying 2-Bromoanisole Conversion: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of chemical conversions is paramount for reaction optimization, kinetic studies, and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for quantifying the conversion of 2-Bromoanisole. To illustrate this comparison, we will consider a representative Suzuki-Miyaura coupling reaction where this compound is converted to 2-methoxybiphenyl (B167064).
Experimental Protocols
A successful quantification relies on a robust and well-documented experimental protocol. Below are detailed methodologies for each of the compared analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for monitoring the conversion of this compound.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane (B42187) at a concentration of 1 mg/mL).
-
Vortex the mixture thoroughly.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
This compound: m/z 186, 188, 107
-
2-methoxybiphenyl: m/z 184, 169, 152
-
Internal Standard (Dodecane): m/z 57, 71, 85
-
-
-
Quantification:
-
Generate a five-point calibration curve for both this compound and 2-methoxybiphenyl using standards of known concentrations with a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte and product in the reaction samples from the calibration curve.
-
Calculate the percent conversion using the following formula: % Conversion = ([Product] / ([Initial Substrate] - [Final Substrate])) * 100
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of the mobile phase.
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Quantification:
-
Generate a five-point external standard calibration curve for both this compound and 2-methoxybiphenyl.
-
Plot the peak area against the concentration of the analyte.
-
Determine the concentration of the analyte and product in the reaction samples from the calibration curve.
-
Calculate the percent conversion as described for the GC-MS method.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation.
-
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Add 500 µL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the mixture to an NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Experiment: ¹H NMR.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
-
Quantification:
-
Identify non-overlapping peaks for this compound, 2-methoxybiphenyl, and the internal standard.
-
Integrate the selected peaks.
-
Calculate the concentration of the analyte and product relative to the known concentration of the internal standard using the following formula: Concentration_analyte = (Integration_analyte / Number of Protons_analyte) * (Number of Protons_IS / Integration_IS) * Concentration_IS
-
Calculate the percent conversion.
-
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of GC-MS, HPLC, and NMR for the analysis of the Suzuki-Miyaura coupling of this compound. The data presented is a realistic representation based on typical performance characteristics of these techniques for similar analytes.
| Parameter | GC-MS | HPLC | ¹H NMR |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~50 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~150 µg/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Analysis Time per Sample | ~15 min | ~10 min | ~5 min |
| Sample Preparation Time | ~5 min | ~5 min | ~2 min |
| Selectivity | Very High (Mass Spec) | High (Chromatography) | Moderate (Peak Overlap) |
| Structural Information | Yes (Fragmentation) | No | Yes (Chemical Shifts) |
Mandatory Visualizations
To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.
A Comparative Spectroscopic Analysis of Bromoanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three positional isomers of bromoanisole: 2-bromoanisole, 3-bromoanisole (B1666278), and 4-bromoanisole. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including synthesis, quality control, and metabolic studies. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for the differentiation of these closely related compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the three bromoanisole isomers.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Isomer | Chemical Shift (δ) and Multiplicity of Aromatic Protons | Chemical Shift (δ) and Multiplicity of Methoxy Protons (-OCH₃) |
| This compound | δ 7.53 (dd, J = 8.0, 1.6 Hz, 1H), 7.29-7.24 (m, 1H), 6.90 (dd, J = 8.2, 1.0 Hz, 1H), 6.85-6.81 (m, 1H)[1] | δ 3.845 (s, 3H) |
| 3-Bromoanisole | δ 7.15-7.10 (m, 2H), 6.99 (d, J = 7.8 Hz, 1H), 6.84 (dd, J = 8.2, 2.3 Hz, 1H) | δ 3.79 (s, 3H) |
| 4-Bromoanisole | δ 7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H)[1] | δ 3.77 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Isomer | Chemical Shifts (δ) of Aromatic Carbons | Chemical Shift (δ) of Methoxy Carbon (-OCH₃) |
| This compound | δ 155.9, 133.4, 128.5, 121.8, 112.1, 111.8[1] | δ 56.2[1] |
| 3-Bromoanisole | δ 159.8, 130.5, 123.3, 122.8, 115.1, 111.2 | δ 55.3 |
| 4-Bromoanisole | δ 158.7, 132.2, 115.8, 112.8[1] | δ 55.4[1] |
Table 3: Key IR Absorption Bands (Neat)
| Isomer | C-H (aromatic) Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~3060 | ~1250, 1025 | ~670 |
| 3-Bromoanisole | ~3070 | ~1255, 1040 | ~680 |
| 4-Bromoanisole | ~3070 | ~1245, 1030 | ~690 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 186/188 (approx. 1:1 ratio) | 143/145 ([M-CH₃-CO]⁺), 115, 77 |
| 3-Bromoanisole | 186/188 (approx. 1:1 ratio) | 143/145 ([M-CH₃-CO]⁺), 115, 77 |
| 4-Bromoanisole | 186/188 (approx. 1:1 ratio) | 171/173 ([M-CH₃]⁺), 143/145, 115, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the bromoanisole isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the bromoanisole isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of the liquid bromoanisole isomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is common for routine analysis.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the bromoanisole isomer is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at 50-70 °C and ramp up to 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-400 is generally sufficient.
-
Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
Visualizing the Comparison
The following diagrams illustrate the workflow for spectroscopic comparison and highlight the key distinguishing features of the bromoanisole isomers.
Caption: Workflow for the spectroscopic comparison of bromoanisole isomers.
Caption: Key distinguishing spectroscopic features of bromoanisole isomers.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2-Bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical to the success of these transformations, profoundly influencing reaction yield, time, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions involving 2-bromoanisole, an electron-rich and sterically hindered aryl halide, supported by experimental data.
Performance Comparison of Catalyst Systems
The efficacy of a palladium catalyst is intrinsically linked to the nature of the phosphine (B1218219) ligand. For challenging substrates like this compound, bulky, electron-rich ligands are often required to promote the key steps of the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst into the carbon-bromine bond. The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and related substrates.
| Reaction Type | Pd Precursor | Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | N/A |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | N/A |
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A* |
| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | Aniline | KOt-Bu | Toluene | 100 | 24 | ~90 | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Morpholine | NaOt-Bu | Toluene | 110 | 16 | 71 | [2][3] |
| Buchwald-Hartwig | Pd(OAc)₂ | SPhos | Primary Amines | Cs₂CO₃ | THF | RT-100 | 12-24 | Good-Excellent | [2] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Phenylacetylene | Et₃N / CuI | DMF | 100 | 3 | ~90 | [4] |
| Sonogashira | Pd(OAc)₂ | cataCXium® PIntb | Phenylacetylene | Na₂PdCl₄ / TMEDA | TMEDA | 80 | N/A | High | [5] |
| Sonogashira | Pd(II)-β-oxoiminato | PPh₃ | Phenylacetylene | Piperidine | Solvent-free | RT | < 1 | High | [6] |
| Data for Suzuki-Miyaura reactions are representative for ortho-substituted bromoarenes and may vary for this compound specifically. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling
An oven-dried reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 equiv), the boronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv) under an inert atmosphere (e.g., nitrogen or argon). The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) are added, followed by the degassed solvent (e.g., toluene/water mixture). The reaction mixture is then heated to the specified temperature (e.g., 100 °C) and stirred for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and purified by column chromatography to yield the biaryl product.[7]
General Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[2] The aryl halide (e.g., this compound, 1.0 equiv) and the amine (1.2 equiv) are then added, followed by the solvent (e.g., toluene). The mixture is stirred and heated (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.[1][2]
Catalytic Cycle Visualization
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a series of key steps: oxidative addition, transmetalation, and reductive elimination. This catalytic cycle is responsible for the formation of the new C-C bond.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 7. odinity.com [odinity.com]
Safety Operating Guide
Safe Disposal of 2-Bromoanisole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-bromoanisole is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper management of this compound waste.
Hazard Profile and Safety Summary
This compound is a colorless liquid that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] It is incompatible with strong oxidizing agents and strong acids.[1][3][4] Due to its hazardous nature, all waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
While specific disposal limits are dictated by local regulations, the following toxicological data underscores the importance of proper handling and disposal.
| Property | Value | Source |
| Oral LD50 (mouse) | 246 mg/kg | [1] |
| Intraperitoneal LD50 (mouse) | 1544 mg/kg | [1] |
| Bioaccumulation | Low (LogKOW = 2.86) | [2] |
| Persistence in Water/Soil | High | [2] |
| Aquatic Toxicity | Toxic to aquatic organisms[1][2][5] | [1] |
Experimental Protocol: Waste Segregation and Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting. This process emphasizes waste minimization and proper segregation to ensure safety and compliance.
Materials:
-
Designated "Halogenated Organic Waste" container (typically a green-labeled carboy)[6]
-
Hazardous waste tag
-
Personal Protective Equipment (PPE): safety glasses with side shields, chemical-resistant gloves (e.g., PVC), lab coat[1]
-
Fume hood
Procedure:
-
Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.[7][8] Keeping these waste streams separate is essential for proper disposal and can reduce disposal costs.[8]
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials) in a designated and properly labeled "Halogenated Organic Waste" container.[6][9]
-
-
Container Labeling:
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
Clearly label the contents of the container, including the full chemical name ("this compound") and any other components in the waste stream.
-
-
Waste Accumulation:
-
Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Keep the waste container securely sealed when not in use.[2]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][10]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][4]
-
-
Spill Management:
-
In the event of a minor spill, remove all ignition sources.[1]
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2]
-
Collect the contaminated absorbent material and place it in a suitable, labeled container for disposal as hazardous waste.[2]
-
For major spills, evacuate the area and alert emergency responders.[1]
-
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal service.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on waste pickup and disposal.
-
Recycling or reclamation of uncontaminated or suitably purified this compound may be an option; consult the manufacturer or your EHS department for possibilities.[1][2]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling 2-Bromoanisole
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety protocols and logistical guidance for the handling and disposal of 2-Bromoanisole, a common laboratory chemical. Adherence to these procedures is essential to minimize risks and ensure a safe working environment.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 578-57-4 |
| Molecular Formula | C₇H₇BrO |
| Boiling Point | 223 °C |
| Melting Point | 2 °C |
| Flash Point | 96 °C / 204.8 °F (closed cup)[1] |
| Density | 1.502 g/mL at 25 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are essential.[4] A face shield should be used when there is a splash hazard.[2]
-
Hand Protection: Wear chemical-resistant gloves, such as neoprene or PVC gloves.[4] It is crucial to select gloves based on the frequency and duration of contact.[4]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned to protect clothing and skin from potential spills.[5] For tasks with a higher risk of exposure, additional protective clothing may be necessary.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[2][6]
Experimental Protocol for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Pre-Handling:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
- Work in a well-ventilated area, preferably within a chemical fume hood.[6]
- Assemble all necessary equipment and reagents before handling the chemical.
- Don all required PPE as specified above.
2. Handling and Use:
- Avoid direct contact with skin, eyes, and clothing.[1][6]
- Do not inhale vapors or mists.[2][6]
- When transferring the liquid, do so carefully to avoid splashing.
- Keep containers tightly closed when not in use.[6]
3. Spill and Emergency Procedures:
- Minor Spills:
- Alert personnel in the immediate area.
- Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[6][7]
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][7]
- Clean the spill area thoroughly.
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
4. Disposal Plan:
- This compound and any materials contaminated with it must be disposed of as hazardous waste.[4]
- Do not dispose of this chemical down the drain or in the regular trash.[7]
- Collect all waste in a clearly labeled, sealed container.
- Follow all local, state, and federal regulations for hazardous waste disposal.[1][4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemical-label.com [chemical-label.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. addgene.org [addgene.org]
- 6. This compound(578-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



